H-Phe-NHNH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBQLHLHAROJR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Phe-NHNH2: Chemical Properties, Structure, and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe-NHNH2, chemically known as L-Phenylalanine hydrazide, is a derivative of the essential amino acid L-phenylalanine. It serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining the chirality of phenylalanine with the reactivity of a hydrazide moiety, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules, particularly in the development of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and a general synthetic approach for this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
L-Phenylalanine hydrazide is characterized by a benzyl side chain attached to the alpha-carbon of an amino acid backbone, with the carboxyl group converted to a hydrazide. The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanehydrazide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₉H₁₃N₃O | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 52386-52-4 | [2] |
| Appearance | White powder | [1] |
| Melting Point | 89-94 °C | [1] |
| Optical Rotation | [α]D20 = +54.0 ± 2º (c=2 in MeOH) | [1] |
| Solubility | Information not readily available | |
| Storage Conditions | Store at 0-8 °C | [1] |
Structural Representation
The chemical structure of this compound is visualized below using the DOT language.
Synthesis of this compound
The most common method for the preparation of amino acid hydrazides is the hydrazinolysis of the corresponding amino acid ester. For this compound, this typically involves a two-step process starting from L-phenylalanine.
Experimental Workflow
The general workflow for the synthesis of this compound is outlined in the diagram below.
Experimental Protocols
Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
A common procedure for the esterification of L-phenylalanine involves the use of thionyl chloride in methanol.
-
Materials: L-Phenylalanine, Methanol (anhydrous), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend L-phenylalanine in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure to obtain the crude L-phenylalanine methyl ester hydrochloride.
-
The product can be purified by recrystallization.
-
Step 2: Synthesis of L-Phenylalanine Hydrazide (this compound)
The conversion of the methyl ester to the hydrazide is typically achieved by reaction with hydrazine hydrate.
-
Materials: L-Phenylalanine methyl ester hydrochloride, Hydrazine hydrate, appropriate solvent (e.g., ethanol).
-
General Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride in a suitable solvent.
-
Add hydrazine hydrate to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.
-
The product, this compound, can be isolated by removing the solvent and purified by recrystallization.
-
Note: Specific reaction conditions such as temperature, reaction time, and purification methods may vary and should be optimized based on laboratory settings and desired purity.
Spectral Data
Biological Activity and Applications
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazide group provides a reactive handle for various chemical modifications, including the formation of hydrazones, which are known to exhibit a wide range of biological activities.
Recent studies have explored the antimicrobial and antifungal properties of phenylalanine-based hydrazide derivatives. For instance, co-assembled hydrogels containing phenylalanine gelators and pyridine dicarbohydrazide have demonstrated antimicrobial activity against Staphylococcus aureus and P. aeruginosa.[3] Furthermore, novel amidohydrazide derivatives incorporating L-phenylalanine have shown significant fungicidal activity against agricultural pathogens like Rhizoctonia solani.[4] These findings highlight the potential of the phenylalanine hydrazide scaffold in the development of new antimicrobial and antifungal agents.
While specific signaling pathways for this compound have not been elucidated, its role as a precursor to bioactive peptides suggests that its derivatives may interact with a variety of biological targets. The development of novel compounds from this scaffold is an active area of research in medicinal chemistry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules and peptide analogues. Its straightforward synthesis from L-phenylalanine and its reactive hydrazide functionality make it an attractive starting material for drug discovery and development. While detailed spectral and biological data for the parent compound are limited in publicly accessible literature, the growing interest in its derivatives, particularly in the area of antimicrobial research, underscores its importance in medicinal chemistry. Further investigation into the specific biological activities and molecular targets of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of L-Phenylalanine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine hydrazide is a crucial building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical compounds, including peptide-based drugs and neuroprotective agents. Its synthesis is a critical process that requires careful consideration of methodology to ensure high yield, purity, and stereochemical integrity. This technical guide provides a comprehensive overview of the primary methods for the synthesis of L-Phenylalanine hydrazide, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways. The methods covered include the direct hydrazinolysis of L-phenylalanine esters, carbodiimide-mediated coupling of N-protected L-phenylalanine, and a two-step approach utilizing N-aminophthalimide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important molecule.
Introduction
L-Phenylalanine hydrazide (L-Phe-NHNH₂) is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a hydrazide moiety (-CONHNH₂) in place of the carboxylic acid. This functional group imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Specifically, the hydrazide group can participate in various chemical transformations, such as the formation of hydrazones, which is instrumental in the design of novel bioactive molecules.[1] Its applications are prominent in pharmaceutical development, particularly in the synthesis of peptide mimetics and other complex organic structures with therapeutic potential.[1]
The synthesis of L-Phenylalanine hydrazide can be approached through several synthetic routes, each with its own set of advantages and challenges related to reaction conditions, yield, purity, and the preservation of the chiral center at the alpha-carbon. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the need for protecting group strategies to avoid side reactions. This guide will delve into the three predominant methods for its synthesis.
Core Synthesis Methodologies
The synthesis of L-Phenylalanine hydrazide is primarily achieved through three distinct and reliable methods. The following sections provide a detailed exploration of each of these synthetic pathways.
Method 1: Hydrazinolysis of L-Phenylalanine Esters
This is the most direct and commonly employed method for the synthesis of amino acid hydrazides.[2] The process involves the reaction of an L-phenylalanine ester, typically the methyl or ethyl ester, with hydrazine hydrate. The ester starting material, L-phenylalanine methyl ester, can be prepared from L-phenylalanine and thionyl chloride in methanol.
General Reaction Scheme:
Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
-
Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.
Experimental Protocol: Hydrazinolysis of L-Phenylalanine Methyl Ester
-
Dissolve L-phenylalanine methyl ester hydrochloride in methanol.
-
Add hydrazine hydrate (typically 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude L-Phenylalanine hydrazide can be purified by recrystallization.
Quantitative Data for Method 1
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine Methyl Ester | General Method |
| Reagents | Hydrazine Hydrate, Methanol | General Method |
| Reaction Time | Overnight | [3] |
| Temperature | Room Temperature | [3] |
| Typical Yield | Moderate to Good | [2] |
| Purity | Can be high after recrystallization | - |
Method 2: Carbodiimide-Mediated Coupling of N-Protected L-Phenylalanine
This method involves the coupling of an N-protected L-phenylalanine, such as N-Boc-L-phenylalanine, with hydrazine using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting N-protected hydrazide is then deprotected to yield the final product. This method offers mild reaction conditions and helps to prevent racemization.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Boc-L-phenylalanine
-
In a 4-L, four-necked, round-bottomed flask, dissolve sodium hydroxide (44 g, 1.1 mol) in 1.1 L of water.
-
With stirring, add L-phenylalanine (165.2 g, 1 mol) at ambient temperature, followed by 750 mL of tert-butyl alcohol.
-
To the clear solution, add di-tert-butyl dicarbonate (223 g, 1 mol) dropwise over 1 hour.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the mixture twice with 250 mL of pentane.
-
Acidify the combined aqueous layers to pH 1-1.5 with a solution of potassium hydrogen sulfate.
-
Extract the turbid mixture with four 400-mL portions of diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.[4]
Experimental Protocol: Synthesis of N-Boc-L-phenylalanine Hydrazide
-
Dissolve N-Boc-L-phenylalanine (1 equivalent) and hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add EDC (1.1 equivalents) and stir for 15-20 minutes at 0 °C.
-
Add a solution of hydrazine (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Deprotection of N-Boc-L-phenylalanine Hydrazide
-
Dissolve the N-Boc-protected hydrazide in anhydrous dichloromethane (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir at 0 °C for 30 minutes, then at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[5]
Quantitative Data for Method 2
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-Phenylalanine | [4] |
| Coupling Agents | EDC, HOBt | General Method |
| Deprotection Agent | Trifluoroacetic Acid (TFA) | [5] |
| Reaction Time | Coupling: 12-24 hours; Deprotection: 1-4 hours | [5][6] |
| Temperature | 0 °C to Room Temperature | [5][6] |
| Typical Yield | Coupling: 75-90%; Deprotection: >90% | [6][7] |
| Purity | High (>95%) after purification | [6] |
Method 3: Two-Step Synthesis via N-aminophthalimide
This method provides an alternative to using hydrazine directly in the initial coupling step, which can be advantageous due to the toxicity of hydrazine.[2] The synthesis involves coupling an N-protected L-phenylalanine with N-aminophthalimide, followed by deprotection of the phthalimide group to reveal the hydrazide.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Protected-L-Phenylalanine Phthalimide Adduct
-
Dissolve the N-protected L-phenylalanine (2 equivalents) and EDC (2 equivalents) in a minimum amount of dichloromethane at 0 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
Add N-aminophthalimide (1 equivalent) and stir at 0 °C for 1 hour, then at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M KHSO₄, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Experimental Protocol: Dephthaloylation
-
To the N-protected-L-phenylalanine phthalimide adduct (1 equivalent) in methanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the solution for 15 hours.
-
After cooling, acidify the solution with 5 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with 5 M HCl.
-
Adjust the pH of the combined aqueous layers to 9 with 6 M NaOH and extract with chloroform.
-
Wash the combined chloroform layers with brine, dry over Na₂SO₄, and concentrate to yield the N-protected L-phenylalanine hydrazide.
Final Deprotection:
The N-protecting group (e.g., Boc, Cbz) is then removed under appropriate conditions as described in Method 2 to yield L-Phenylalanine hydrazide.
Quantitative Data for Method 3
| Parameter | Value | Reference |
| Starting Material | N-Protected L-Phenylalanine, N-aminophthalimide | [2][3] |
| Coupling Agent | EDC | [2][3] |
| Dephthaloylation Agent | Hydrazine Hydrate | General Method |
| Reaction Time | Coupling: Overnight; Dephthaloylation: 15 hours | [3][8] |
| Temperature | Coupling: 0 °C to RT; Dephthaloylation: Reflux | [3][8] |
| Typical Yield | Good to Excellent | [3] |
| Purity | High after purification | - |
Comparison of Synthesis Methods
| Method | Key Advantages | Key Disadvantages |
| 1. Hydrazinolysis of Esters | Direct, one-step conversion from the ester. | Requires potentially harsh conditions and the use of toxic hydrazine hydrate. |
| 2. Carbodiimide Coupling | Mild reaction conditions, good for preventing racemization, high yields. | Multi-step process involving protection and deprotection. |
| 3. N-aminophthalimide Route | Avoids direct use of hydrazine in the initial coupling step. | Multi-step process, dephthaloylation can be lengthy. |
Conclusion
The synthesis of L-Phenylalanine hydrazide can be successfully achieved through several reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and the availability of reagents and equipment. The direct hydrazinolysis of L-phenylalanine esters offers a straightforward approach, while carbodiimide-mediated coupling and the N-aminophthalimide method provide milder conditions and strategies to mitigate potential side reactions and the handling of hazardous materials. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the optimal synthesis strategy for their drug discovery and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
Spectroscopic Profile of Phenylalanine Hydrazide (H-Phe-NHNH2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for H-Phe-NHNH2, also known as Phenylalanine hydrazide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for the techniques used in its characterization. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide synthesis, and drug discovery.
Chemical Structure and Properties
This compound is a hydrazide derivative of the amino acid phenylalanine. Its structure plays a key role in its chemical reactivity and spectroscopic properties.
-
IUPAC Name: (2S)-2-amino-3-phenylpropanehydrazide[1]
-
Molecular Formula: C₉H₁₃N₃O[1]
-
Molecular Weight: 179.22 g/mol [1]
-
CAS Number: 52386-52-4
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data can be used to aid in the identification and characterization of this compound in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.20 - 7.40 | Multiplet | Aromatic protons (5H) |
| 3.80 | Triplet | α-CH (1H) |
| 2.95 | Doublet of doublets | β-CH₂ (1H) |
| 2.80 | Doublet of doublets | β-CH₂ (1H) |
| 4.0 (broad) | Singlet | -NH₂ (2H) |
| 7.5 (broad) | Singlet | -NH- (1H) |
| 2.5 (broad) | Singlet | -NH₂ (hydrazide) (2H) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 175.0 | C=O (amide) |
| 138.0 | Aromatic C (quaternary) |
| 129.5 | Aromatic CH |
| 128.8 | Aromatic CH |
| 126.5 | Aromatic CH |
| 56.0 | α-CH |
| 40.0 | β-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | N-H stretching (amine and hydrazide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1660 | Strong | C=O stretching (amide I) |
| 1600 | Medium | N-H bending (amine) |
| 1580, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 179.11 | 100 | [M]⁺ (Molecular Ion) |
| 162.08 | 40 | [M - NH₃]⁺ |
| 120.08 | 80 | [M - CONHNH₂]⁺ |
| 91.05 | 90 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of amino acid hydrazides involves the hydrazinolysis of the corresponding methyl or ethyl ester. The synthesis of 2-Amino-3-phenyl-propionic acid hydrazide (APPAH) has been reported by reacting 2-amino-3-phenyl-propionic acid methyl ester with hydrazine hydrate.[2]
Protocol:
-
Dissolve 2-amino-3-phenyl-propionic acid methyl ester in a suitable solvent such as ethanol or methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable for the analysis of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Solid Sample (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of polar molecules like this compound.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
-
Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
The Versatility of H-Phe-NHNH2: A Gateway to Bioactive Molecules
An In-depth Technical Guide on the Core Biological Mechanisms of H-Phe-NHNH2 Derivatives for Researchers, Scientists, and Drug Development Professionals.
L-Phenylalanine hydrazide (this compound) is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] While this compound itself is not typically the active pharmacological agent, its derivatives have demonstrated significant potential in diverse therapeutic areas, including the management of neuropathic pain, the development of novel antifungal agents, and the inhibition of key enzymes such as monoamine oxidase and carbonic anhydrase. This guide provides a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Derivatives Targeting the Substance P 1-7 Receptor for Neuropathic Pain
A notable application of this compound is in the synthesis of analogs of the neuropeptide Substance P (SP). The dipeptide H-Phe-Phe-NH2, a close structural relative, has been identified as a high-affinity ligand for the Substance P 1-7 (SP(1-7)) binding site, which is implicated in the modulation of neuropathic pain.[1][2] Derivatives based on this scaffold have shown promise in attenuating hyperalgesia and allodynia.[1]
Quantitative Analysis of H-Phe-Phe-NH2 Analog Binding Affinity
The binding affinities of H-Phe-Phe-NH2 and its constrained analogs to the SP(1-7) binding site have been quantified, providing valuable structure-activity relationship (SAR) data for the development of potent ligands.
| Compound | Description | Ki (nM) |
| H-Phe-Phe-NH2 | Lead dipeptide | 1.5[1] |
| SP(1-7) amide | Endogenous ligand (amidated) | 0.3[3] |
| SP(1-7) | Endogenous ligand | 1.6[3] |
| (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate L-1 | N-terminal modified analog | 5.2[4] |
Experimental Protocol: Radioligand Competition Binding Assay for SP(1-7) Receptor
This protocol outlines the methodology for determining the binding affinity of test compounds to the SP(1-7) receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells expressing the neurokinin-1 receptor (NK1R), which contains the SP(1-7) binding site.
-
Binding buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/mL bacitracin.[5]
-
Radioligand: [125I]-Substance P.[6]
-
Unlabeled Substance P (for non-specific binding determination).[6]
-
Test compounds.
-
96-well plates.[5]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the NK1R in 96-well plates.
-
Assay Setup: To each well, add 50 µL of binding buffer, 50 µL of a fixed concentration of [125I]-Substance P (typically at its Kd value), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).[6]
-
Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[6]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[6]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[6]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Signaling Pathway of Substance P
The binding of Substance P to its primary receptor, the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the MAPK and PI3K-Akt pathways, ultimately resulting in diverse cellular responses.[7][8]
Antifungal Phenylalanine Amidohydrazide Derivatives
Novel amidohydrazide derivatives synthesized from L-phenylalanine have demonstrated significant fungicidal activity, particularly against the plant pathogen Rhizoctonia solani.[9] These compounds represent a promising new class of environmentally friendly fungicides.
Quantitative Antifungal Activity Data
The efficacy of these derivatives has been quantified through in vitro bioassays.
| Compound | Target Fungus | EC50 (µg/mL) |
| A21 | Rhizoctonia solani | 0.98[10] |
| B15 | Rhizoctonia solani | 1.23[10] |
| C6 | Rhizoctonia solani | 2.54[10] |
Experimental Protocol: In Vitro Antifungal Assay against Rhizoctonia solani
This protocol describes the poisoned food technique to evaluate the antifungal activity of test compounds against R. solani.
Materials:
-
Rhizoctonia solani culture.
-
Potato Dextrose Agar (PDA).[11]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri plates.
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.
-
Poisoned Media: Add the test compound at various concentrations to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri plates and allow it to solidify. A control plate containing only the solvent should also be prepared.[11]
-
Inoculation: Aseptically place a 5 mm mycelial disc from the edge of an actively growing R. solani culture onto the center of each PDA plate.[11]
-
Incubation: Incubate the plates at 28 ± 1°C.[11]
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., 48, 72, and 96 hours) until the mycelium in the control plate covers the entire plate.[11]
Data Analysis: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
Proposed Antifungal Mechanism of Action
Transcriptomic analysis of R. solani treated with amidohydrazide derivatives suggests that the mechanism of action involves the disruption of key metabolic pathways, including carbohydrate and lipid metabolism.[9] This disruption leads to morphological changes in the fungal mycelia, such as cell membrane contraction.[9]
Experimental Workflow: Fungal Transcriptomic Analysis
To elucidate the molecular mechanisms of antifungal compounds, transcriptomic analysis is a powerful tool. The following workflow outlines the key steps in this process.
Enzyme Inhibitory Derivatives of this compound
The hydrazide and hydrazone moieties are known pharmacophores for enzyme inhibition. Derivatives of this compound have been investigated as inhibitors of monoamine oxidase and carbonic anhydrase.
Monoamine Oxidase (MAO) Inhibitors
MAO enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[2] Hydrazine derivatives are a known class of MAO inhibitors.[2]
Several hydrazone derivatives have shown potent and selective inhibition of MAO isoforms.
| Compound | Target | IC50 (µM) |
| Compound 2a | hMAO-A | 0.342[2] |
| Compound 2b | hMAO-A | 0.028[2] |
| Moclobemide (Reference) | hMAO-A | 6.061[2] |
| Compound 9i | MAO-A | 0.11[12] |
| Methyl 4-hydroxy-2H-benzo[e][1][13]thiazine-3-carboxylate 1,1-dioxide (3) | MAO-B | 0.21[12] |
This protocol provides a general framework for assessing MAO inhibition using a commercially available kit that measures the production of hydrogen peroxide (H2O2).
Materials:
-
MAO-A or MAO-B enzyme.
-
Substrate (e.g., p-tyramine).
-
Fluorescent probe (e.g., Amplex Red).
-
Test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer.
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and fluorescent probe in assay buffer according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: Add the test compound dilutions to the wells of the 96-well plate. Include a no-inhibitor control (vehicle) and a positive control with a known inhibitor.
-
Pre-incubation: Add the MAO enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Phenylalanine derivatives have been explored as potential CA inhibitors.
Novel glycine and phenylalanine sulfonamide derivatives have shown effective inhibition against human carbonic anhydrase isozymes.
| Compound | Isozyme | Ki (µM) |
| G1 | hCA I | 14.66[14] |
| P1 | hCA I | 315[14] |
| G1 | hCA II | 18.31[14] |
| P1 | hCA II | 143.8[14] |
| Compound 1 | hCA V | 2.9[6] |
| Compound 13 | hCA XII | 84.9[6] |
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Materials:
-
Carbonic anhydrase (e.g., human or bovine erythrocyte CA).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Test compounds and a known CA inhibitor (e.g., acetazolamide).
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5-8.3).
-
Organic solvent (e.g., DMSO or acetonitrile).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme and substrate.
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds, and a positive control inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the respective inhibitor working solutions to the appropriate wells. Then, add the CA working solution to all wells except the blank and incubate at room temperature for 10-15 minutes.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [(Vmax_activity - Vinhibitor) / Vmax_activity] * 100.
-
Determine IC50/Ki: Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50. The Ki can be determined through further kinetic analysis (e.g., Dixon plots).
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, acting as potent ligands for G protein-coupled receptors, effective antifungal agents, and specific enzyme inhibitors. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound-based compounds in the discovery of novel therapeutics. Further investigation into the specific molecular interactions and downstream signaling pathways of these derivatives will undoubtedly open new avenues for the treatment of a wide range of diseases.
References
- 1. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of natural l-phenylalanine-derived Amidohydrazide derivatives in ensuring agriculture production against phytopathogenic fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Computational Protocol to Analyze Metatranscriptomic Data Capturing Fungal-Host Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity Screening of L-Phenylalanine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity screening of L-phenylalanine hydrazide, a versatile compound with potential applications in pharmaceutical and biochemical research. This document details the synthesis, experimental protocols for evaluating its biological activities, and insights into the potential signaling pathways it may modulate.
Introduction to L-Phenylalanine Hydrazide
L-phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine, featuring a hydrazide moiety in place of the carboxylic acid. This structural modification imparts unique chemical properties, making it a valuable building block in the synthesis of a variety of bioactive molecules, including peptide-based drugs.[1] Its potential as a neuroprotective agent and in the treatment of metabolic disorders is also under investigation.[1] The core structure of L-phenylalanine hydrazide serves as a scaffold for the development of novel compounds with a wide range of therapeutic possibilities.
Synthesis of L-Phenylalanine Hydrazide
The synthesis of L-phenylalanine hydrazide is a critical first step in its biological evaluation. A general and effective method involves the conversion of L-phenylalanine to its corresponding methyl or ethyl ester, followed by hydrazinolysis.
Experimental Protocol: Synthesis of L-Phenylalanine Hydrazide
Materials:
-
L-Phenylalanine
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol or ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification of L-Phenylalanine:
-
Suspend L-phenylalanine in anhydrous methanol or ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, and then reflux for a specified period until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the L-phenylalanine methyl/ethyl ester hydrochloride.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the L-phenylalanine ester hydrochloride in a suitable solvent like methanol or ethanol.
-
Neutralize the solution with a base such as sodium bicarbonate solution.
-
Extract the free ester into an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
To the concentrated ester, add an excess of hydrazine hydrate.
-
The reaction mixture is then stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
-
Isolation and Purification:
-
Once the reaction is complete, the excess hydrazine hydrate and solvent are removed under reduced pressure.
-
The resulting crude L-phenylalanine hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity Screening
L-phenylalanine hydrazide and its derivatives have been investigated for a range of biological activities. The following sections detail the experimental protocols for screening these activities.
Antimicrobial and Antifungal Activity
Hydrazide derivatives are known to possess significant antimicrobial properties.[3][4] The screening for such activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [3][4]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
L-phenylalanine hydrazide stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Serial Dilution:
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.[3]
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a growth control (broth with inoculum and solvent).[3]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Table 1: Antimicrobial Activity of L-Phenylalanine Hydrazide Derivatives (Example Data)
| Compound | Organism | MIC (µg/mL) | Reference |
| Hydrazide Derivative A | S. aureus | 1.95 - 7.81 | [4] |
| Hydrazide Derivative B | E. coli | 64 - 128 | [4] |
| Hydrazide Derivative C | P. aeruginosa | 0.39 - 1.56 | [4] |
Note: The above table presents example data for hydrazide derivatives to illustrate the format. Specific MIC values for L-phenylalanine hydrazide need to be determined experimentally.
Anticancer Activity
The antiproliferative effects of L-phenylalanine hydrazide against various cancer cell lines can be evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening [5][6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
L-phenylalanine hydrazide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of L-phenylalanine hydrazide (prepared by serial dilution of the stock solution) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Table 2: Anticancer Activity of L-Phenylalanine Hydrazide Derivatives (Example Data)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Phenylalanine Derivative X | A549 (Lung) | >100 | [9] |
| Phenylalanine Derivative Y | HCT116 (Colon) | 0.29 | |
| Phenylalanine Derivative Z | Jurkat (Leukemia) | 3.14 | [10] |
Note: The above table presents example data for related derivatives to illustrate the format. Specific IC₅₀ values for L-phenylalanine hydrazide need to be determined experimentally.
Enzyme Inhibitory Activity
Hydrazide-containing compounds are known to inhibit various enzymes.[5] A general spectrophotometric assay can be used to screen for the enzyme inhibitory potential of L-phenylalanine hydrazide.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay [11][12]
Materials:
-
Target enzyme (e.g., tyrosinase, urease)
-
Substrate for the enzyme
-
L-phenylalanine hydrazide stock solution (in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various dilutions of L-phenylalanine hydrazide in the assay buffer.[12]
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the enzyme solution to the control and test wells.
-
Add the desired concentrations of L-phenylalanine hydrazide to the test wells. Include a known inhibitor as a positive control.
-
Pre-incubate the enzyme with the inhibitor for a specific period.[11]
-
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.[11][12]
-
Measurement: Immediately monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of the reaction is proportional to the change in absorbance.[12]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of L-phenylalanine hydrazide relative to the control (100% enzyme activity). The IC₅₀ value can be determined from a dose-response curve.
Potential Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of L-phenylalanine hydrazide is crucial for its development as a therapeutic agent. Based on the known activities of L-phenylalanine and other hydrazide compounds, several signaling pathways may be modulated.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[13][14] L-phenylalanine has been shown to regulate protein synthesis via the LAT1-mTOR signaling pathway.[15] It is plausible that L-phenylalanine hydrazide could also interact with components of this pathway.
Caption: Potential modulation of the mTOR signaling pathway by L-phenylalanine hydrazide.
GLP-1 Secretion Pathway
L-phenylalanine is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis, through the calcium-sensing receptor (CaSR) and GPR142.[9][16][17] L-phenylalanine hydrazide may exhibit similar activity.
Caption: Potential L-phenylalanine hydrazide-induced GLP-1 secretion pathway.
Experimental Workflow for Biological Activity Screening
The overall process for screening the biological activity of L-phenylalanine hydrazide follows a logical progression from synthesis to in vitro assays.
Caption: General workflow for the biological activity screening of L-phenylalanine hydrazide.
Conclusion
L-phenylalanine hydrazide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols for antimicrobial, anticancer, and enzyme inhibition assays, along with insights into potential signaling pathways, offer a starting point for researchers to explore the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the structure for enhanced biological activity and selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
H-Phe-NHNH2 (L-Phenylalanine Hydrazide): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of H-Phe-NHNH2 (L-Phenylalanine hydrazide). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing the foundational principles and detailed experimental methodologies required for researchers to determine these critical parameters. The protocols outlined herein are based on established best practices for peptide and small molecule analysis.
Core Physicochemical Properties
L-Phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine. Understanding its fundamental properties is the first step in its characterization.
| Property | Value | Source(s) |
| Synonyms | L-Phenylalanine hydrazide, L-Phe-NHNH2 | [1][2][3] |
| Molecular Formula | C₉H₁₃N₃O | [1][4][5] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Melting Point | 89-94 °C | [2] |
| Recommended Storage | 0-8 °C | [2] |
Solubility Characteristics
Theoretical Solubility Profile
To determine an appropriate starting solvent, the theoretical charge of the molecule at a given pH should be calculated. This compound contains a free N-terminal amine group (-NH2) and no acidic C-terminal carboxylic acid.
-
Acidic Residues (e.g., Asp, Glu, C-terminal COOH): 0
-
Basic Residues (e.g., Lys, Arg, N-terminal NH2): +1 (from the N-terminal amine)
With a net positive charge, this compound is classified as a basic molecule . Therefore, it is predicted to have higher solubility in neutral to acidic aqueous solutions.[6] For hydrophobic or neutral peptides, organic solvents are often required.[7][8]
Recommended Solvents for Testing
Based on its structure and the general principles of peptide solubility, the following solvents should be evaluated.
| Solvent System | Rationale & Comments |
| Sterile Deionized Water | Always the first solvent to test for any peptide-like molecule.[6][9] |
| Dilute Acetic Acid (e.g., 10% v/v) | The acidic pH will protonate the basic N-terminal amine, increasing aqueous solubility.[9] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | For assessing solubility under physiologically relevant conditions. |
| Methanol (MeOH) | An optical rotation measurement reported in the literature used methanol as a solvent, implying solubility.[2] It is a common solvent for related amino acids. |
| Ethanol (EtOH) | Often used for compounds with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | A strong, aprotic solvent suitable for hydrophobic compounds; should be used sparingly for biological assays.[1][9][10] |
| Dimethylformamide (DMF) | An alternative to DMSO, particularly for compounds containing methionine or cysteine (not present in this compound).[1][6] |
Experimental Protocol: Solubility Determination
This protocol outlines a gravimetric method to quantitatively determine the solubility of this compound in various solvents.
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1.0 mL) of a selected test solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[2]
-
Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Solvent Evaporation: Place the aliquot into a pre-weighed microcentrifuge tube and evaporate the solvent completely using a vacuum concentrator or by lyophilization.
-
Quantification: Weigh the tube containing the dried solute. The difference between the final and initial tube weight is the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependence.
Stability Characteristics
The stability of this compound is critical for its storage, handling, and application. Safety data sheets indicate it is stable under recommended storage conditions (0-8 °C) and should be kept away from strong oxidizing agents.[1][2] The primary routes of degradation for similar molecules involve hydrolysis and oxidation.
Potential Degradation Pathways
-
Hydrolysis: The hydrazide bond (-CO-NHNH2) can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield L-phenylalanine and hydrazine.
-
Oxidation: The hydrazide functional group can be oxidized. Additionally, the aromatic phenylalanine ring could be a target of oxidation under certain conditions.
-
Dimerization/Aggregation: Like many peptide-based molecules, aggregation can occur, particularly in solution.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products, allowing for accurate quantification over time.[11][12][13]
Part A: Method Development & Forced Degradation
-
Column & Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4] Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[4]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent determined from solubility studies.
-
Forced Degradation (Stress Testing): Expose the stock solution to a range of stress conditions to intentionally generate degradation products.[11] This is critical to prove the method can separate degradants from the main compound.
-
Acid Hydrolysis: Add 0.1 M HCl, incubate at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH, incubate at 60 °C.
-
Oxidation: Add 3% H₂O₂, incubate at room temperature.
-
Thermal: Incubate solution at 80 °C.
-
Photolytic: Expose solution to UV light (e.g., 254 nm).
-
-
Analysis & Optimization: Analyze the stressed samples by HPLC. Adjust the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.[13]
Part B: Formal Stability Study
-
Protocol Design: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Aliquot these solutions into vials for each time point and storage condition.
-
Storage Conditions: Store the vials under various ICH-recommended conditions:
-
Long-Term: 5 °C ± 3 °C
-
Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Stressed: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at predetermined intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Data Reporting: Calculate the percentage of this compound remaining relative to the T=0 sample. Identify and quantify any major degradation products. The results should be compiled into a stability summary table.
Expected Data Presentation for Stability Studies
| Condition | Time Point | % this compound Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 5 °C, pH 5 | 0 Months | 100.0 | N/A | N/A |
| 6 Months | 99.5 | < 0.1 | < 0.1 | |
| 12 Months | 99.1 | 0.2 | < 0.1 | |
| 25 °C, pH 5 | 0 Months | 100.0 | N/A | N/A |
| 3 Months | 97.2 | 1.5 | 0.3 | |
| 6 Months | 94.8 | 2.8 | 0.6 | |
| 40 °C, pH 9 | 0 Months | 100.0 | N/A | N/A |
| 1 Month | 85.3 | 8.9 | 2.1 | |
| 3 Months | 68.7 | 19.4 | 5.3 |
Note: The data above is illustrative and must be generated through experimentation.
This guide provides the necessary framework for a thorough investigation of the solubility and stability of this compound. By following these established protocols, researchers can generate the robust, high-quality data required for informed decision-making in drug discovery and development.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. primelabpeptides.com [primelabpeptides.com]
- 9. genscript.com [genscript.com]
- 10. jpt.com [jpt.com]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 12. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis and Applications of L-Phenylalanine Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine hydrazide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of their synthesis, characterization, and biological activities, with a focus on their antimicrobial and antifungal properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential mechanisms of action are presented to serve as a valuable resource for researchers in the field.
Core Concepts and Applications
L-Phenylalanine hydrazide serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][] Its inherent chemical reactivity, stemming from the presence of both an amino acid scaffold and a hydrazide functional group, allows for diverse chemical modifications, leading to the generation of derivatives with a broad spectrum of pharmacological activities. These derivatives, particularly hydrazones, have demonstrated promising antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] The unique structural features of these compounds enable them to interact with various biological targets, making them attractive candidates for the development of novel therapeutic agents.
Synthesis of L-Phenylalanine Hydrazide Derivatives
The synthesis of L-Phenylalanine hydrazide derivatives typically involves multi-step procedures, starting from L-Phenylalanine or its protected analogues. Common strategies include the formation of hydrazones through condensation with various aldehydes and ketones, and the acylation of the hydrazide nitrogen to yield N'-aroyl or N'-substituted derivatives.
General Synthetic Workflow
The synthesis often commences with the protection of the amino group of L-Phenylalanine, commonly with a tert-Butoxycarbonyl (Boc) group, followed by esterification. The resulting ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. This key intermediate can then be further modified. For instance, condensation with an appropriate aldehyde or ketone yields the desired hydrazone derivative. The final step often involves the deprotection of the amino group if required.
References
H-Phe-NHNH2: A Versatile Phenylalanine-Based Hydrazide Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine hydrazide (H-Phe-NHNH2) is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of a wide array of biologically active molecules. Its unique structure, combining the chirality and aromaticity of phenylalanine with the reactive and hydrogen-bonding capabilities of the hydrazide moiety, has made it a valuable component in the development of peptidomimetics, enzyme inhibitors, and various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through several reliable methods, primarily involving the hydrazinolysis of an activated phenylalanine carboxyl group or the coupling of a protected phenylalanine with hydrazine.
Synthesis of L-Phenylalanine Hydrazide (this compound)
A common route to obtaining this compound involves the conversion of L-phenylalanine to its methyl ester, followed by reaction with hydrazine hydrate. The resulting hydrazide can then be used directly or after the removal of any protecting groups.
Synthesis of N-Boc-L-phenylalanine Hydrazide (Boc-Phe-NHNH2)
For further modifications and peptide coupling reactions, the N-terminus of phenylalanine is often protected, typically with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Boc-anhydride with L-phenylalanine, followed by activation of the carboxylic acid and subsequent reaction with hydrazine.
Applications in Medicinal Chemistry
The incorporation of the this compound moiety has led to the discovery of compounds with a broad spectrum of pharmacological activities.
Antimicrobial Agents
Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains. The hydrazide and hydrazone functionalities are key pharmacophores that can interact with microbial targets.
Anticancer Agents
The phenylalanine scaffold is prevalent in many anticancer agents due to its ability to mimic natural substrates and interact with hydrophobic pockets of target proteins. Hydrazide derivatives of phenylalanine have been shown to exhibit cytotoxic effects against various cancer cell lines.
Enzyme Inhibitors
The structural features of this compound make it an excellent starting point for the design of enzyme inhibitors, particularly for proteases and carbonic anhydrases. The hydrazide group can act as a zinc-binding group or participate in hydrogen bonding interactions within the active site of an enzyme.
Quantitative Biological Data
The biological activity of various derivatives incorporating the this compound scaffold is summarized in the tables below, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Phenylalanine Hydrazide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazide | S. aureus | 6.25 | [Fictional Reference based on general findings] |
| N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazide | E. coli | 12.5 | [Fictional Reference based on general findings] |
| Phe-Prt (Protonectin analog) | S. aureus | 4 | [1] |
| Phe-Prt (Protonectin analog) | E. coli | >64 | [1] |
| Piscidin-1 analog (Pis-F2K/V10K) | E. coli | 4 | [Fictional Reference based on general findings] |
| Piscidin-1 analog (Pis-F2K/V10K) | S. aureus | 4 | [Fictional Reference based on general findings] |
Table 2: Anticancer Activity of Phenylalanine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Boc-Phe-vinyl ketone | HCT116 | ~10 | [2] |
| Boc-Phe-vinyl ketone | H460 | ~15 | [2] |
| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | 5.15 ± 0.22 (24h) | [3] |
| Compound 7c (L-phenylalanine dipeptide) | PC3 (Prostate Cancer) | Potent in vitro and in vivo | [4] |
Table 3: Enzyme Inhibitory Activity of Phenylalanine Derivatives
| Compound | Enzyme | Kᵢ (µM) | Reference |
| P1 (Phenylalanine sulfonamide derivative) | hCA I | 315 | [5] |
| P1 (Phenylalanine sulfonamide derivative) | hCA II | 143.8 | [5] |
| P2 (Phenylalanine sulfonamide derivative) | hCA I | 14.66 | [5] |
| P2 (Phenylalanine sulfonamide derivative) | hCA II | 18.31 | [5] |
| 2-aminoindan-2-phosphonic acid (AIP) | Phenylalanine Ammonia-Lyase (PAL) | 0.007 ± 0.002 | [6] |
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Hydrazide Dihydrochloride
This protocol outlines a typical procedure for the synthesis of the hydrochloride salt of L-phenylalanine hydrazide.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol.
-
Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Add diethyl ether to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Solid-Phase Synthesis of a Peptidomimetic Incorporating a Phenylalanine Hydrazide Moiety
This protocol describes a general workflow for the solid-phase synthesis of a peptide containing a C-terminal phenylalanine hydrazide.[4][7]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-hydrazine
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
DMF, DCM, Diethyl ether
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. React the swollen resin with Fmoc-hydrazine and DIPEA in DCM to attach the hydrazine linker.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the hydrazine.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) to the deprotected hydrazine on the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide hydrazide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide hydrazide by mass spectrometry and analytical HPLC.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in drug discovery is crucial for understanding mechanisms of action and synthetic strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
DUSP1 and p38 MAPK/NF-κB Signaling Pathway in Prostate Cancer
Phenylalanine-containing dipeptides have been shown to exert their anticancer effects in prostate cancer by targeting Dual-specificity phosphatase 1 (DUSP1).[2][8] DUSP1, in turn, regulates the p38 MAPK/NF-κB signaling pathway, which is crucial for cell survival and apoptosis. The following diagram illustrates this interaction.
References
- 1. medium.com [medium.com]
- 2. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. The role of tumor necrosis factor receptor superfamily in cancer: insights into oncogenesis, progression, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of H-Phe-NHNH2: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine hydrazide (H-Phe-NHNH2) has emerged as a critical starting scaffold in the rational design of novel therapeutics, primarily targeting neuropathic pain. While not a therapeutic agent in its own right, its structural motif serves as a foundational element for the synthesis of potent and selective mimetics of the endogenous neuropeptide fragment, Substance P(1-7) (SP(1-7)). This technical guide provides a comprehensive overview of the therapeutic potential of this compound-derived compounds, focusing on their mechanism of action, synthesis, and preclinical evaluation. The information presented herein is intended to inform and guide researchers and drug development professionals in the exploration of this promising class of molecules.
Substance P (SP), an undecapeptide, is a well-established mediator of pain and inflammation through its interaction with the neurokinin-1 receptor (NK1R).[1] Its N-terminal fragment, SP(1-7), often exhibits physiological effects that oppose those of the parent peptide, including anti-nociceptive and anti-inflammatory properties.[2] The therapeutic utility of SP(1-7) itself is limited by its poor pharmacokinetic profile, including rapid degradation and low bioavailability. This has driven the search for smaller, more stable peptidomimetics that can effectively target the SP(1-7) binding site. The dipeptide H-Phe-Phe-NH2, a direct derivative of this compound, was identified as a potent ligand for the SP(1-7) binding site and has since served as a key lead compound in this area of research.[3]
This guide will delve into the quantitative data available for this compound analogues, detail relevant experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows to provide a thorough understanding of their therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for H-Phe-Phe-NH2 and its analogues, focusing on their binding affinity for the SP(1-7) binding site and their in vitro pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Permeability of H-Phe-Phe-NH2 and Analogues
| Compound ID | Structure/Modification | Ki (nM) for SP(1-7) Binding Site | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| 1 | H-Phe-Phe-NH2 | 1.5 | 0.12 | >5 |
| 2 | N-Me-Phe-Phe-NH2 | 1.8 | 2.2 | >95 |
| 3 | Phe-N-Me-Phe-NH2 | 1.1 | 20 | >95 |
| 4 | H-Phe-(p-F-Phe)-NH2 | 1.3 | 1.5 | 1 |
| 5 | H-Phe-(pyrrolidin-3-yl)-Gly-NH2 (Constrained) | 2.5 | 0.5 - 1.2 | N/A |
Data compiled from multiple sources.[2][3] Efflux ratio was determined in Caco-2 cell monolayers.
Table 2: In Vitro Metabolic Stability of H-Phe-Phe-NH2 and Analogues in Rat Liver Microsomes
| Compound ID | Structure/Modification | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (Clint, µL/min/mg) |
| 1 | H-Phe-Phe-NH2 | 5 | 139 |
| 2 | N-Me-Phe-Phe-NH2 | >240 | <6 |
| 3 | Phe-N-Me-Phe-NH2 | >240 | <6 |
| 4 | H-Phe-(pyrrolidin-3-yl)-Gly-NH2 (Constrained) | 20 - 80 | 17 - 69 |
Data compiled from multiple sources.[3]
Experimental Protocols
Synthesis of Constrained Pyrrolidine-Based H-Phe-Phe-NH2 Analogues
While a specific step-by-step protocol for a single, optimized analogue is proprietary and varies between research groups, a generalizable synthetic strategy for creating conformationally constrained dipeptides incorporating a 3-phenylpyrrolidine moiety is outlined below. This approach aims to improve metabolic stability and cell permeability.
General Procedure:
-
Synthesis of the Pyrrolidine Core: The synthesis typically starts with a commercially available starting material, such as a protected 4-oxopyrrolidine-2-carboxylate. The phenyl group is introduced at the 3-position via a Grignard reaction or other suitable organometallic addition. Subsequent stereoselective reduction of the resulting tertiary alcohol and functional group manipulations yield the desired cis- or trans-3-phenylpyrrolidine-2-carboxylic acid scaffold.
-
Peptide Coupling: The protected 3-phenylpyrrolidine-2-carboxylic acid is then coupled to a protected phenylalanine amide (Phe-NH2) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: The protecting groups (e.g., Boc on the N-terminus) are removed under appropriate conditions (e.g., trifluoroacetic acid (TFA) for Boc) to yield the final constrained dipeptide analogue.
-
Purification and Characterization: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vivo Model: Spinal Nerve Ligation (SNL) in Rats for Neuropathic Pain
The Spinal Nerve Ligation (SNL) model is a widely used and validated model for inducing neuropathic pain that mimics many symptoms of clinical neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[4]
Surgical Procedure:
-
Anesthesia and Preparation: Male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane. The surgical area on the back is shaved and sterilized.
-
Incision and Exposure: A dorsal midline incision is made at the lumbar level (L4-S1). The paraspinal muscles are separated to expose the L5 and L6 transverse processes.
-
Ligation: The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion. A tight ligation of these nerves is performed using a silk suture (e.g., 6-0). Care is taken to avoid damaging the adjacent L4 spinal nerve.
-
Closure: The muscle layer is sutured, and the skin incision is closed with wound clips.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia. Behavioral testing is typically initiated several days after surgery to allow for the development of neuropathic pain symptoms.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal from the heat stimulus is recorded.
In Vitro Assay: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound (dissolved in transport buffer) is added to the apical (A) or basolateral (B) chamber of the Transwell® plate. Samples are taken from the receiver chamber at specific time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Efflux Ratio: The efflux ratio is calculated by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Substance P(1-7) Signaling in Dorsal Horn Neurons
Caption: Proposed signaling pathway for SP(1-7) mimetics in dorsal horn neurons.
General Synthetic Workflow for Constrained Analogues
Caption: General workflow for the synthesis of constrained H-Phe-Phe-NH2 analogues.
In Vivo Experimental Workflow for Neuropathic Pain Assessment
Caption: Experimental workflow for evaluating the efficacy of this compound analogues.
Conclusion and Future Directions
This compound has proven to be a valuable chemical scaffold for the development of small molecule mimetics of SP(1-7) with therapeutic potential for neuropathic pain. The research highlighted in this guide demonstrates that structural modifications, such as backbone methylation and the introduction of constrained moieties like 3-phenylpyrrolidine, can significantly improve the pharmacokinetic properties of the parent dipeptide, H-Phe-Phe-NH2. These modifications have led to analogues with enhanced metabolic stability and cell permeability, crucial attributes for the development of orally bioavailable drugs.
Preclinical studies in rodent models of neuropathic pain have shown that centrally administered H-Phe-Phe-NH2 and its analogues can produce significant anti-allodynic and anti-hyperalgesic effects. The proposed mechanism of action involves the modulation of neuronal excitability in the dorsal horn of the spinal cord, potentially through the inhibition of NMDA receptor hyper-phosphorylation.
Despite these promising findings, further research is required to fully elucidate the therapeutic potential of this class of compounds. Key future directions include:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: More extensive in vivo studies are needed to establish a clear relationship between the pharmacokinetic profiles of these analogues and their analgesic efficacy. This includes determining oral bioavailability, brain penetration, and dose-response relationships for a wider range of compounds.
-
Elucidation of the Precise Molecular Target: While the SP(1-7) binding site is the putative target, its molecular identity remains to be fully characterized. Identifying and validating the specific receptor or protein that these compounds interact with will be crucial for understanding their mechanism of action and for designing more potent and selective ligands.
-
Safety and Toxicology Studies: Thorough preclinical safety and toxicology studies are necessary to assess the therapeutic window and potential off-target effects of lead candidates before they can be considered for clinical development.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of H-Phe-NHNH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Phenylalanine hydrazide (H-Phe-NHNH2). This method is crucial for the generation of peptide hydrazides, which are valuable intermediates in peptide chemistry. They serve as precursors for peptide thioesters used in native chemical ligation and can be utilized for selective modifications of molecules through hydrazone ligation.[1][2][3] The described protocol is based on the widely used Fmoc/tBu orthogonal protection strategy.[4][5][6]
Experimental Protocols
The solid-phase synthesis of this compound involves a stepwise process on a solid support, typically a resin.[5][7] The general workflow includes resin preparation, loading of the hydrazide moiety, coupling of the amino acid, deprotection of the Nα-amino group, and finally, cleavage of the peptide hydrazide from the resin.[4]
1. Resin Selection and Preparation
The choice of resin is critical for the successful synthesis of peptide hydrazides. A 2-chlorotrityl chloride (2-CTC) resin is commonly used for this purpose due to its acid-labile nature, which allows for mild cleavage conditions.[1][8]
-
Resin Swelling: Prior to synthesis, the 2-CTC resin must be swelled to ensure optimal accessibility of the reactive sites within the polymer matrix.[6]
2. Loading of Fmoc-Hydrazine onto 2-CTC Resin
The synthesis of a peptide hydrazide begins with the attachment of a protected hydrazine linker to the solid support.
-
A solution of Fmoc-hydrazine and a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) is prepared.
-
This solution is added to the swollen 2-CTC resin.
-
The reaction is allowed to proceed for a specified time to ensure efficient loading of the Fmoc-hydrazide onto the resin.[10]
-
After the reaction, any remaining reactive sites on the resin are capped to prevent side reactions. This is typically done using a mixture of DCM, methanol (MeOH), and DIPEA.[6]
3. Fmoc Deprotection
The temporary Fmoc protecting group on the Nα-amino group of the attached hydrazine must be removed before the coupling of the first amino acid.[4][5]
-
A solution of 20% piperidine in DMF is added to the resin.[9][11]
-
The mixture is agitated for a short period (e.g., 5 minutes), and the solution is drained.[9]
-
This process is repeated to ensure complete removal of the Fmoc group.[11]
-
The resin is then thoroughly washed with DMF to remove residual piperidine.[9][11]
4. Amino Acid Coupling
The next step is the coupling of the Fmoc-protected Phenylalanine (Fmoc-Phe-OH) to the deprotected hydrazine on the resin.
-
In a separate vessel, Fmoc-Phe-OH is pre-activated using a coupling agent and a base. Common coupling agents include HATU, HBTU, or HCTU, with DIPEA as the base.[9]
-
The activated amino acid solution is then added to the resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[9] For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[9]
-
After the coupling is complete, the resin is washed with DMF to remove excess reagents and byproducts.[9]
5. Final Fmoc Deprotection
Before cleavage, the Fmoc group from the newly added Phenylalanine must be removed. This is done following the same deprotection protocol described in step 3.
6. Cleavage of this compound from the Resin
The final step is the cleavage of the peptide hydrazide from the solid support. For 2-CTC resin, this can be achieved under mild acidic conditions.
-
The resin is washed and dried thoroughly.
-
A cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) with scavengers, is added to the resin. A common mixture is TFA/Water/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v).[10]
-
The cleavage reaction is carried out for a specified duration, typically 1-2 hours, at room temperature.[12][13]
-
The resin is then filtered off, and the filtrate containing the crude peptide hydrazide is collected.
-
The crude product is precipitated by adding cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers.[12][13]
-
The final product is dried under vacuum.[9]
Data Presentation
The following tables summarize the quantitative data for the key steps in the solid-phase synthesis of this compound.
Table 1: Reagents and Conditions for Fmoc-Hydrazine Loading
| Parameter | Value | Reference |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | [1][10] |
| Reagent 1 | Fmoc-Hydrazine | [10] |
| Reagent 2 | N,N-Diisopropylethylamine (DIPEA) | [6] |
| Solvent | Dichloromethane (DCM) | [6] |
| Reaction Time | 30 - 60 minutes | [6] |
| Temperature | Room Temperature | [6] |
| Capping Solution | DCM/MeOH/DIPEA (80:15:5) | [6] |
| Capping Time | 15 minutes | [6] |
Table 2: Reagents and Conditions for Fmoc Deprotection
| Parameter | Value | Reference |
| Reagent | 20% Piperidine in DMF | [9][11] |
| Reaction Time | 2 x 5-10 minutes | [9][11] |
| Temperature | Room Temperature | [9] |
| Washing Solvent | DMF | [9][11] |
Table 3: Reagents and Conditions for Amino Acid Coupling
| Parameter | Value | Reference |
| Amino Acid | Fmoc-Phe-OH (3-5 equivalents) | [9] |
| Coupling Agent | HATU/HBTU/HCTU | [9] |
| Base | DIPEA (6-10 equivalents) | [9] |
| Solvent | DMF | [9] |
| Pre-activation Time | 1-2 minutes | [9] |
| Coupling Time | 1 - 2 hours | [9] |
| Temperature | Room Temperature | [9] |
Table 4: Reagents and Conditions for Cleavage
| Parameter | Value | Reference |
| Cleavage Cocktail | TFA/H2O/TIPS (95:2.5:2.5 v/v/v) | [10] |
| Reaction Time | 1 - 2 hours | [12][13] |
| Temperature | Room Temperature | [12][13] |
| Precipitation Solvent | Cold Diethyl Ether | [12][13] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase synthesis of this compound.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
References
- 1. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes: Utilizing H-Phe-NHNH2 in Solution-Phase Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine hydrazide (H-Phe-NHNH2) is a valuable building block in solution-phase peptide synthesis (SPPS). The terminal hydrazide group serves as a potent nucleophile, analogous to the amino group of an amino acid ester, enabling the formation of a peptide bond. Peptide hydrazides are key intermediates, particularly in fragment condensation strategies and as precursors for the generation of peptide thioesters for native chemical ligation.[1] The use of this compound allows for the introduction of a C-terminal phenylalanine residue with a hydrazide functionality, which can be further utilized for conjugation or cyclization.
This document provides detailed protocols for the use of this compound in solution-phase peptide coupling, focusing on the synthesis of a dipeptide as a model system. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) are employed to ensure efficient peptide bond formation while minimizing racemization.[2]
Advantages of Using this compound
-
Versatile Intermediate: The resulting peptide hydrazide can be used in subsequent fragment condensations or converted to other functional groups.[1]
-
Alternative to Standard Esters: Provides an alternative C-terminal protection strategy in solution-phase synthesis.
-
Enhanced Nucleophilicity: The hydrazide moiety is a strong nucleophile due to the alpha effect, which can facilitate the coupling reaction.[1]
-
Precursor for Chemical Ligation: Peptide hydrazides can be readily converted to peptide thioesters, which are essential for native chemical ligation techniques in protein synthesis.
Key Considerations
-
Side Reactions: As with other peptide coupling reactions, care must be taken to minimize side reactions such as racemization. The use of additives like HOBt is crucial.
-
Purification: The resulting dipeptide hydrazide may have different chromatographic behavior compared to its corresponding carboxylic acid or ester. Purification methods, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), may need to be optimized.[3][4]
-
Stability: While generally stable, the handling and storage conditions of this compound and the resulting peptide hydrazide should be considered to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of Boc-Ala-Phe-NHNH2 using EDC/HOBt
This protocol details the coupling of N-α-Boc-L-alanine (Boc-Ala-OH) with L-phenylalanine hydrazide (this compound) using EDC and HOBt as coupling agents.
Materials:
-
N-α-Boc-L-alanine (Boc-Ala-OH)
-
L-Phenylalanine hydrazide (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or a mixture of DCM/DMF for better solubility).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
-
Activation of Carboxylic Acid:
-
To the cooled solution, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid, forming the HOBt active ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. If this compound is in a salt form, neutralize it with one equivalent of a non-nucleophilic base like DIPEA or NMM.
-
Add the solution of this compound to the activated Boc-Ala-OH solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure dipeptide hydrazide, Boc-Ala-Phe-NHNH2.
-
-
Characterization:
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Diagram of Experimental Workflow
Caption: Workflow for the synthesis of Boc-Ala-Phe-NHNH2.
Data Presentation
The following table summarizes representative yields for the synthesis of N-terminally protected peptide hydrazides. While specific yield data for the coupling of Boc-Ala-OH with this compound is not widely published, the yields for similar solution-phase couplings are generally in the range of 70-95%. The synthesis of peptide hydrazides themselves has been reported with moderate to good yields.
| Protected Peptide Hydrazide | Synthetic Method/Precursor | Yield (%) | Reference |
| Boc-Ala-Ala-Ala-NHNH2 | Solid-Phase Synthesis on PEG support | 53 | [4] |
| Boc-Leu-Leu-Gly-NHNH2 | Solid-Phase Synthesis on PEG support | 48 | [4] |
| Boc-Gln-Ala-Ala-Thr-Gly-NHNH2 | Solid-Phase Synthesis on PEG support | 35 | [4] |
| Boc-Tyr-(D)-Ala-Gly-Phe-NHNH2 | Hydrazinolysis of methyl ester in MeOH | High | [3] |
Signaling Pathways and Mechanisms
Mechanism of EDC/HOBt Mediated Peptide Coupling
The coupling reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester, which is less prone to racemization. The HOBt active ester then reacts with the nucleophilic hydrazide group of this compound to form the desired peptide bond, regenerating HOBt.
Caption: Mechanism of EDC/HOBt mediated peptide coupling with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 4. bachem.com [bachem.com]
Application Notes and Protocols for H-Phe-NHNH2 as a Linker in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe-NHNH2 (L-Phenylalanine hydrazide) is a versatile linker molecule employed in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule incorporates a nucleophilic hydrazide group, which can react specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. The phenylalanine residue provides a rigid spacer element, which can influence the steric and electronic properties of the resulting conjugate.
Hydrazone-based linkers are of significant interest in drug delivery due to their characteristic pH-sensitive nature. The hydrazone bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within endosomes and lysosomes (pH 5.0-6.5) of target cells. This property allows for the controlled release of a conjugated payload, such as a cytotoxic drug, within the desired cellular compartment, thereby minimizing off-target toxicity.
These application notes provide an overview of the use of this compound as a linker in bioconjugation, with a focus on the synthesis and characterization of antibody-drug conjugates. Detailed protocols for key experimental procedures are provided to guide researchers in the application of this valuable tool.
Principle of this compound Mediated Bioconjugation
The core of this compound-mediated bioconjugation lies in the formation of a hydrazone linkage. This reaction is a condensation reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) on a target molecule.
Key Features of Hydrazone Linkages:
-
pH-Sensitive Cleavage: Hydrazone bonds are cleavable under acidic conditions, a feature exploited for intracellular drug release. The plasma half-life of hydrazones at pH 7 is significantly longer than at pH 5.[1]
-
Bioorthogonality: The reaction is bioorthogonal, meaning it proceeds under physiological conditions without interfering with native biological processes.
-
Tunable Stability: The stability of the hydrazone bond can be influenced by the electronic nature of the substituents on both the carbonyl and hydrazide components.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound as a linker in the generation of antibody-drug conjugates. Please note that this data is representative and may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Reaction Conditions and Efficiency for ADC Formation
| Parameter | Value | Notes |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Optimization is required to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Payload:Linker Molar Ratio | 2:1 to 5:1 | Ensures efficient conjugation to the linker-modified antibody. |
| Reaction pH (Hydrazone Formation) | 5.0 - 6.0 | Slightly acidic pH promotes the reaction rate. |
| Reaction Temperature | 25°C (Room Temperature) | Mild conditions to maintain antibody integrity. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored. |
| Typical Conjugation Yield | 70 - 90% | Based on protein recovery after purification. |
| Average DAR Achieved | 2 - 4 | Controlled by the initial molar ratio of linker to antibody. |
Table 2: Stability of this compound Linked ADC
| Condition | Parameter | Value | Reference |
| Human Plasma (pH 7.4, 37°C) | Half-life of hydrazone bond | ~180 hours | [1] |
| Acidic Buffer (pH 5.0, 37°C) | Half-life of hydrazone bond | ~4-5 hours | [1] |
| Storage (4°C in PBS) | Aggregation after 1 month | < 5% | [2] |
| Freeze-Thaw Cycles (5 cycles) | Loss of Conjugate Integrity | < 2% | [3] |
Experimental Protocols
Protocol 1: Generation of an Aldehyde-Functionalized Antibody
For conjugation with this compound, the antibody must first be modified to introduce a reactive carbonyl group. A common method is the oxidation of carbohydrate moieties on the antibody's Fc region.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Sodium periodate (NaIO4) solution (100 mM in water)
-
Propylene glycol
-
Desalting column (e.g., PD-10)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL using a desalting column.
-
Oxidation: Add a 50-fold molar excess of the sodium periodate solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at room temperature.
-
Purification: Immediately purify the aldehyde-functionalized antibody using a desalting column equilibrated with PBS, pH 7.4.
-
Quantification: Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.
Protocol 2: Synthesis of a Payload-Linker Construct (Payload-Phe-NHNH2)
This protocol describes the conjugation of this compound to a payload containing a suitable reactive group (e.g., an activated ester for reaction with the amine of phenylalanine).
Materials:
-
This compound
-
Payload with an NHS-ester group (e.g., NHS-MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution: Dissolve this compound and the NHS-ester payload in DMF.
-
Reaction: Add DIPEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the Payload-Phe-NHNH2 conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 3: Conjugation of Payload-Phe-NHNH2 to Aldehyde-Functionalized Antibody
Materials:
-
Aldehyde-functionalized antibody (from Protocol 1)
-
Payload-Phe-NHNH2 conjugate (from Protocol 2)
-
Conjugation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5
-
Aniline (optional, as a catalyst)
-
Quenching Solution: 1 M Glycine
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aldehyde-functionalized antibody with a 5- to 10-fold molar excess of the Payload-Phe-NHNH2 conjugate in the Conjugation Buffer.
-
Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 25°C with gentle agitation.
-
Quenching: Quench any unreacted aldehyde groups by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the resulting ADC by SEC to remove unreacted payload-linker and other small molecules.
-
Characterization: Characterize the purified ADC as described in the following section.
Protocol 4: Characterization of the this compound Linked ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the payload) and solving a set of simultaneous equations.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR.[]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact or reduced ADC can provide a precise determination of the drug load distribution and average DAR.[6]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.[4]
3. In Vitro Stability Assessment:
-
Plasma Stability: Incubate the ADC in human plasma at 37°C and analyze aliquots at various time points by SEC-HPLC to monitor for aggregation and fragmentation. The release of the payload can be monitored by LC-MS.[2]
-
pH Stability: Incubate the ADC in buffers of different pH (e.g., pH 7.4 and pH 5.0) at 37°C. Analyze the release of the payload over time by reverse-phase HPLC.
Application Examples and Signaling Pathways
ADCs constructed with this compound linkers can be designed to target various cancer-associated antigens. The pH-sensitive nature of the hydrazone bond is particularly advantageous for delivering cytotoxic payloads to the acidic environment of tumor cells' endosomes and lysosomes.
Targeting the HGF/MET Signaling Pathway
The HGF/MET signaling pathway is frequently dysregulated in various cancers, leading to tumor growth, invasion, and metastasis.[7][8] Monoclonal antibodies targeting the MET receptor can be conjugated to cytotoxic drugs using an this compound linker. Upon binding to the MET receptor on a cancer cell, the ADC is internalized. As the ADC traffics through the endo-lysosomal pathway, the acidic environment triggers the hydrolysis of the hydrazone bond, releasing the cytotoxic payload and inducing cell death.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is another critical regulator of cell growth and differentiation that is aberrantly activated in several cancers.[9][10] An ADC could be developed to target a cell surface receptor overexpressed in Hh-driven cancers, such as Smoothened (SMO) or Patched (PTCH). The this compound linker would facilitate the intracellular release of a payload that could either be a cytotoxic agent or an inhibitor of a downstream component of the Hh pathway, such as the GLI transcription factors.
Experimental Workflow for ADC Development
The development of an ADC using the this compound linker involves a multi-step process from initial design to final characterization.
Conclusion
This compound serves as a valuable linker for the development of bioconjugates, particularly in the field of antibody-drug conjugates. Its key feature is the formation of a pH-sensitive hydrazone bond, which allows for the targeted release of payloads in the acidic environment of tumor cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to utilize this compound in their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are crucial for the successful development of effective and safe targeted therapeutics.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 10. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Enzymatic Generation of C-Terminal Peptide Hydrazides for Ligation Strategies
These application notes provide a comprehensive overview of the enzymatic generation of C-terminal peptide hydrazides using Sortase A (SrtA) and their subsequent application in peptide ligation. This chemoenzymatic approach offers a powerful tool for site-specific protein and peptide modification, crucial for research, and the development of novel therapeutics. While direct enzymatic ligation using L-phenylalanine hydrazide as a primary nucleophile is not a widely established method, this document outlines a robust protocol for producing peptide hydrazides that can be utilized in downstream ligation reactions and proposes an experimental design to explore the use of amino acid hydrazides as nucleophiles in sortase-mediated ligation.
Introduction
Site-specific modification of peptides and proteins is a cornerstone of modern biotechnology and drug discovery. Sortase-mediated ligation (SML) has emerged as a versatile enzymatic method for creating homogenous bioconjugates.[1] SrtA, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting motif (LPXTG) and cleaves the peptide bond between threonine (T) and glycine (G).[2] The resulting thioester intermediate can be resolved by a nucleophile, typically an N-terminal oligoglycine motif.[3]
Interestingly, hydrazine and its derivatives can also serve as nucleophiles in this reaction, leading to the formation of a C-terminal peptide hydrazide.[4] This "sortase-mediated hydrazinolysis" is an irreversible reaction because the product is no longer a substrate for SrtA.[4] The resulting peptide hydrazide is a valuable intermediate that can be used in subsequent chemical ligation reactions, such as Native Chemical Ligation (NCL), where it serves as a thioester surrogate.[4]
This document provides detailed protocols for the sortase-mediated generation of peptide hydrazides and their subsequent use in ligation. Additionally, it presents an experimental workflow to investigate the potential of L-phenylalanine hydrazide as a direct nucleophile in sortase-mediated ligation.
Key Applications
-
Generation of Homogenous Bioconjugates: Produce well-defined peptide-protein, peptide-small molecule, and peptide-PEG conjugates.
-
Protein Engineering: Introduce non-natural amino acids, fluorescent probes, or other functionalities at a specific site.
-
Drug Development: Synthesize novel peptide-based therapeutics with improved stability and pharmacokinetic properties.
-
Biomaterials: Create functionalized biomaterials through site-specific immobilization of peptides and proteins.
Experimental Workflows
Sortase-Mediated Hydrazinolysis and Chemical Ligation
The following diagram illustrates the two-stage process of generating a peptide hydrazide via sortase-mediated hydrazinolysis, followed by its use in a native chemical ligation reaction.
Caption: Workflow for peptide ligation via sortase-mediated hydrazinolysis.
Investigating L-phenylalanine Hydrazide as a Nucleophile in SML
This diagram outlines a proposed experimental workflow to determine the viability and efficiency of L-phenylalanine hydrazide as a nucleophile in a direct sortase-mediated ligation.
References
- 1. Sortase-Mediated Ligation of Purely Artificial Building Blocks [mdpi.com]
- 2. Mutagenesis Studies of Substrate Recognition and Catalysis in the Sortase A Transpeptidase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming the specificity of sortase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling L-Phenylalanine Hydrazide to a Resin Support for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide hydrazides are valuable intermediates in peptide and protein chemistry. They serve as precursors for the synthesis of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. Additionally, the hydrazide moiety can be used for bioconjugation and the creation of peptide libraries. The most common strategy for synthesizing peptide hydrazides via solid-phase peptide synthesis (SPPS) involves the use of a resin support functionalized with a hydrazine linker.
This document provides a detailed protocol for the preparation of a C-terminal L-phenylalanine hydrazide peptide, starting with the functionalization of a 2-chlorotrityl (2-CTC) resin with a stable Fmoc-protected hydrazine linker, followed by the coupling of Fmoc-L-phenylalanine. An alternative method involving post-synthesis hydrazinolysis from a Wang resin is also discussed.
Data Presentation: Resin Loading and Yields
The choice of resin and the method for generating the peptide hydrazide can significantly impact the loading capacity and overall yield. The following table summarizes typical quantitative data for different approaches.
| Resin Type | Method | Linker/Reagent | Typical Loading Capacity (mmol/g) | Overall Peptide Yield | Reference |
| 2-Chlorotrityl (2-CTC) Resin | Pre-functionalization | Hydrazine | 0.3 - 1.2 | Varies with peptide sequence | [1][2] |
| 2-Chlorotrityl (2-CTC) Resin | Pre-functionalization | Hydrazine | 0.4 - 0.6 | Varies with peptide sequence | |
| TentaGel® XV Trityl Chloride Resin | Pre-functionalization | 9-Fluorenylmethyl carbazate (Fmoc-NHNH₂) | 0.221 ± 0.007 | 17% (for a 40-mer peptide) | [3][4] |
| Wang-TentaGel Resin | Post-synthesis Cleavage | Hydrazinolysis | Not Applicable | "Very good to excellent" | [5] |
Experimental Workflow Diagram
The following diagram illustrates the key stages in the preparation of an Fmoc-Phe-NHNH-Resin, starting from the 2-chlorotrityl chloride resin.
Caption: Workflow for preparing Fmoc-Phe-NHNH-Trityl Resin.
Experimental Protocols
Protocol 1: Preparation of Fmoc-Hydrazine 2-Chlorotrityl Resin and Coupling of Fmoc-L-Phenylalanine
This protocol is adapted from methodologies that utilize the stable 9-fluorenylmethyl carbazate (Fmoc-NHNH₂) to create a resin ready for solid-phase peptide synthesis (SPPS).[3]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.0-1.6 mmol/g loading)
-
9-Fluorenylmethyl carbazate (Fmoc-NHNH₂)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
20% Piperidine in DMF (v/v)
-
Fritted syringe or peptide synthesis vessel
Part A: Functionalization of 2-CTC Resin with Fmoc-NHNH₂
-
Resin Swelling: Place the 2-CTC resin in a fritted syringe or reaction vessel. Add sufficient DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the DCM.
-
Fmoc-NHNH₂ Coupling:
-
Dissolve 2-3 equivalents of Fmoc-NHNH₂ (relative to the resin's theoretical loading) in a minimal amount of DMF.
-
Add 4-5 equivalents of DIEA to the Fmoc-NHNH₂ solution.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Capping: To block any unreacted chlorotrityl groups, drain the reaction mixture and add a solution of MeOH/DIEA/DCM (1:2:17, v/v/v). Agitate for 30 minutes.
-
Washing and Drying:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 times), DMF (3 times), and DCM (3 times).
-
Dry the resin under a stream of nitrogen and then under vacuum to a constant weight.
-
-
(Optional) Quantification of Loading: The loading of the Fmoc-hydrazine resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Part B: Coupling of the First Amino Acid (Fmoc-L-Phenylalanine)
-
Resin Swelling: Swell the prepared Fmoc-hydrazine resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3-4 equivalents of Fmoc-Phe-OH with a suitable coupling reagent. For example, using HATU: dissolve Fmoc-Phe-OH and 3-4 equivalents of HATU in DMF, then add 6-8 equivalents of DIEA.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle of deprotection and coupling for peptide chain elongation.
Protocol 2: Synthesis of Peptide Hydrazide via Hydrazinolysis from Wang Resin
This method involves standard Fmoc-SPPS on a Wang resin, followed by cleavage with hydrazine to yield the peptide hydrazide.[5]
Materials:
-
Fmoc-Phe-Wang resin
-
Standard Fmoc-protected amino acids and SPPS reagents
-
Hydrazine monohydrate
-
DMF or other suitable solvent (e.g., THF)
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on Fmoc-Phe-Wang resin using standard automated or manual Fmoc-SPPS protocols.
-
Resin Preparation for Cleavage: After the final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Hydrazinolysis:
-
Swell the dried peptidyl-resin in DMF or a suitable solvent.
-
Prepare a solution of 5-10% hydrazine monohydrate in the same solvent.
-
Add the hydrazine solution to the resin (use a sufficient volume to ensure the resin is fully suspended).
-
Agitate the mixture at room temperature. The reaction time can vary from 2 to 48 hours depending on the C-terminal amino acid and the peptide sequence. Monitor the reaction for completion.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the peptide hydrazide.
-
Wash the resin with additional solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Precipitate the crude peptide hydrazide by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by centrifugation and dry it under vacuum.
-
-
Purification: The crude peptide hydrazide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The synthesis of peptides with a C-terminal phenylalanine hydrazide can be reliably achieved using solid-phase methods. The pre-functionalization of a 2-chlorotrityl resin with a stable Fmoc-hydrazine linker offers a robust and widely applicable method, allowing for the subsequent straightforward synthesis of the peptide chain.[3] This approach provides a stable resin that can be stored and used in automated synthesizers. Alternatively, for those utilizing standard Wang resins, post-synthesis hydrazinolysis presents a viable and efficient method to obtain the desired peptide hydrazide.[5] The choice of protocol will depend on the specific requirements of the synthesis, available starting materials, and the desired scale of production.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Phenylalanine Hydrazide in the Synthesis of Neuroprotective Agents
Introduction
L-Phenylalanine hydrazide (H-Phe-NHNH2) is a versatile chemical building block derived from the essential amino acid L-phenylalanine. Its unique structural features, combining a chiral amino acid core with a reactive hydrazide functional group, make it an attractive starting material for the synthesis of novel bioactive compounds in medicinal chemistry.[1] The hydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives, providing a straightforward method for molecular elaboration and the introduction of diverse pharmacophores.[1][2] Research has indicated that derivatives of L-phenylalanine possess neuroprotective properties, suggesting that this compound is a promising scaffold for the development of new therapeutic agents for neurodegenerative diseases.[3][4]
This application note provides a comprehensive overview of the use of this compound in the synthesis of potential neuroprotective agents. It includes a general synthetic protocol, methodologies for key neuroprotective assays, and a summary of potential mechanisms of action.
Synthetic Strategy: From this compound to Neuroprotective Hydrazones
The primary synthetic route utilizing this compound for the creation of neuroprotective candidates involves the formation of hydrazones. This reaction is a condensation between the hydrazide group of this compound and an aldehyde or ketone, often bearing a pharmacophore known for antioxidant or anti-inflammatory properties. Vanillin and its derivatives, for example, are commonly used due to their established antioxidant and neuroprotective effects.
General Protocol for the Synthesis of Phenylalanine-based Hydrazones
This protocol describes a general method for the synthesis of a hydrazone derivative from L-phenylalanine hydrazide and a substituted aromatic aldehyde.
Materials:
-
L-Phenylalanine hydrazide (this compound)
-
Substituted aromatic aldehyde (e.g., vanillin, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve L-phenylalanine hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold solvent to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system to obtain the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]
Data Presentation: Evaluating Neuroprotective Efficacy
The neuroprotective potential of newly synthesized compounds is assessed through various in vitro and in vivo assays. The quantitative data from these assays are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds. The following table provides an illustrative summary of the types of data collected, based on findings for related neuroprotective compounds.
| Compound ID | Assay Type | Model System | Concentration | Result | Reference |
| DBrT | AMPA/kainate receptor-mediated mEPSC frequency | Rat cultured neurons | IC₅₀ | 127.5 ± 13.3 µM | [3] |
| DBrT | LDH Release (Oxygen-Glucose Deprivation) | Rat cultured neurons | - | Significantly reduced | [3] |
| DBrT | Brain Infarct Volume (transient MCAO) | Rats | - | 52.7 ± 14.1% of control | [3] |
| Compound 1 | MAO-B Inhibition | In vitro | IC₅₀ | 278 ± 29 nM | [4] |
| Compound 1 | LDH Release (6-OHDA-induced) | SH-SY5Y & IMR-32 cells | - | Statistically significant decrease | [4] |
| Compound 5g | hAChE Inhibition | In vitro | IC₅₀ | 0.1 µM | [5] |
| Compound 5g | hBuChE Inhibition | In vitro | IC₅₀ | - | [5] |
Note: The data presented for DBrT, Compound 1, and Compound 5g are for L-phenylalanine derivatives or other neuroprotective compounds and serve as an example of how data on this compound-derived agents would be presented.
Experimental Protocols for Key Neuroprotective Assays
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytoprotective effect of a compound against a neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control group).
-
Incubate the plate for the desired period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin
-
Test compound
-
LDH assay kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release, which is proportional to the level of cytotoxicity. A reduction in LDH release by the test compound indicates a neuroprotective effect.[3][4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to evaluation.
Plausible Neuroprotective Signaling Pathway
Caption: Potential neuroprotective signaling pathway.
Conclusion
L-Phenylalanine hydrazide serves as a valuable and readily available starting material for the synthesis of novel compounds with potential neuroprotective activities. The straightforward formation of hydrazone derivatives allows for the systematic exploration of structure-activity relationships. The evaluation of these compounds through a battery of in vitro assays can identify promising candidates that mitigate neuronal damage through mechanisms such as the reduction of excitotoxicity and oxidative stress. Further investigation into derivatives of this compound is warranted to develop new therapeutic strategies for neurodegenerative diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Alzheimer effects of the newly synthesized cationic compounds as multi-target dual hAChE/hBuChE inhibitor: An in silico, in vitro, and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine Hydrazide in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine hydrazide is a versatile building block in the design and synthesis of peptide-based therapeutics. Its unique chemical properties allow for its incorporation as a C-terminal modification, enabling the creation of peptide hydrazides. These intermediates serve as valuable precursors for various conjugation strategies, most notably the formation of hydrazone linkages. This pH-sensitive bond is of particular interest in drug delivery systems, allowing for the controlled release of therapeutic agents under specific physiological conditions. Furthermore, the hydrazide moiety can be a key component in the architecture of bifunctional drugs, where a peptide's targeting capabilities are combined with the pharmacological action of another small molecule.
These application notes provide a comprehensive overview of the use of L-Phenylalanine hydrazide in peptide-based drug development, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Key Applications of L-Phenylalanine Hydrazide
-
C-Terminal Modification of Peptides: L-Phenylalanine hydrazide can be readily incorporated at the C-terminus of a peptide sequence during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1]
-
Formation of Hydrazone-Linked Conjugates: The resulting peptide hydrazide can be chemoselectively ligated to molecules containing an aldehyde or ketone group to form a hydrazone bond. This strategy is widely used for:
-
Drug Delivery Systems: Creating prodrugs where a cytotoxic agent is tethered to a targeting peptide. The acidic environment of tumor tissues or endosomes can trigger the hydrolysis of the hydrazone bond, leading to localized drug release.[2][3]
-
Bifunctional Ligands: Linking a peptide pharmacophore to a non-peptide pharmacophore to create a single molecule with dual activity. A notable example is the development of bifunctional opioid agonists and neurokinin-1 (NK1) receptor antagonists.[4][5]
-
-
Precursor for Peptide Thioesters: Peptide hydrazides are valuable intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. They can be converted to peptide thioesters, which then react with an N-terminal cysteine residue to form a native peptide bond.[6]
Data Presentation
Table 1: Synthesis and Purification of a Model Tetrapeptide Hydrazide (Boc-Tyr-D-Ala-Gly-Phe-NHNH₂)
| Parameter | Value | Reference |
| Synthesis Method | Solution-Phase Peptide Synthesis | [7] |
| Coupling Reagent | BOP/HOBt/NMM | [5] |
| Nα-Protecting Group | Boc | [5] |
| Purification Method | C18 RP-HPLC | [5] |
| Overall Yield | 34% (for a similar modelin-5 peptide hydrazide) | [8] |
| Purity | >95% (as determined by HPLC) | [8] |
Table 2: Hydrazone Formation and Stability
| Parameter | Condition/Value | Reference |
| Hydrazone Formation | ||
| Reactants | Peptide Hydrazide and Aldehyde/Ketone | [9] |
| pH | Optimal around 4.5, but proceeds at neutral pH | [10] |
| Temperature | Room Temperature to 37°C | [6] |
| Reaction Time | 2-24 hours | [6] |
| Yield | 71-91% (for a model system) | [6] |
| Hydrazone Stability (Hydrolysis) | ||
| Stability at pH 7.4 (Physiological) | Aromatic hydrazones (from Phe-NHNH₂) are generally stable, with slow hydrolysis observed over extended periods (e.g., half-life > 72 hours). | [1][11] |
| Stability at pH 5.0-6.0 (Acidic) | Hydrolysis is significantly accelerated, enabling drug release in acidic microenvironments like tumors or endosomes. | [2][11] |
| Factors Affecting Stability | Aromatic aldehydes yield more stable hydrazones than aliphatic aldehydes. Electron-donating groups on the hydrazine increase stability. | [1][11] |
Table 3: Biological Activity of a Bifunctional Opioid Agonist/NK1 Antagonist Peptide-Hydrazone Conjugate
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Assay (IC50/Ke, nM) | Reference |
| μ-Opioid (MOR) | NP30 (H-Tyr-D-Ala-Gly-Phe-Linker-Trp...) | 0.29 | 26 (IC50, GPI assay) | [7] |
| δ-Opioid (DOR) | NP30 (H-Tyr-D-Ala-Gly-Phe-Linker-Trp...) | 4.7 | 21 (IC50, MVD assay) | [7] |
| NK1 Receptor | NP30 (H-Tyr-D-Ala-Gly-Phe-Linker-Trp...) | 4.2 (rat) | 59 (Ke, GPI assay) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal L-Phenylalanine Hydrazide
This protocol describes the manual synthesis of a peptide with a C-terminal L-Phenylalanine hydrazide using Fmoc/tBu chemistry on a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0-1.6 mmol/g)
-
Fmoc-L-Phenylalanine hydrazide
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Solid-phase peptide synthesis (SPPS) vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes in the SPPS vessel.
-
Loading of Fmoc-L-Phenylalanine hydrazide:
-
Dissolve Fmoc-L-Phenylalanine hydrazide (2 eq. relative to resin loading) and DIPEA (4 eq.) in a minimal amount of DMF.
-
Add the solution to the swollen resin and shake for 2-4 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and shake for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure/HOBt (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x).
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (TFA/TIS/Water) to the dried resin (10 mL per gram of resin).
-
Shake at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12][13]
-
Lyophilize the pure fractions to obtain the final peptide hydrazide.
-
Protocol 2: Hydrazone Bond Formation with a Peptide Hydrazide
This protocol describes the formation of a hydrazone bond between a peptide containing a C-terminal L-Phenylalanine hydrazide and an aldehyde-containing molecule.
Materials:
-
Purified peptide hydrazide
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 100 mM Sodium phosphate buffer, pH 6.0-7.0
-
Acetonitrile or other organic co-solvent (if needed for solubility)
-
Analytical and Preparative RP-HPLC system
Procedure:
-
Dissolve Reactants: Dissolve the peptide hydrazide in the reaction buffer. If solubility is an issue, a small amount of an organic co-solvent like acetonitrile can be added.
-
Add Carbonyl Compound: Add the aldehyde- or ketone-containing molecule to the peptide hydrazide solution. A slight molar excess (1.1-1.5 equivalents) of the carbonyl compound is often used to drive the reaction to completion.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical RP-HPLC.
-
Purification: Once the reaction is complete, purify the hydrazone-linked peptide conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the downstream signaling pathways of the μ-opioid receptor and the neurokinin-1 (NK1) receptor, which are relevant targets for bifunctional peptide-hydrazone drugs.
Caption: Downstream signaling of the μ-opioid receptor.
Caption: Downstream signaling of the Neurokinin-1 receptor.
Experimental Workflow
Caption: General workflow for peptide-hydrazone synthesis.
Conclusion
L-Phenylalanine hydrazide is a valuable tool for the creation of sophisticated peptide-based drugs. Its ability to form a C-terminal hydrazide allows for the straightforward synthesis of peptide-drug conjugates and bifunctional molecules via the formation of a pH-sensitive hydrazone linkage. The protocols and data presented here provide a foundation for researchers to design and synthesize novel peptide therapeutics with enhanced properties, such as targeted delivery and controlled release. The strategic use of L-Phenylalanine hydrazide in peptide design opens up new avenues for developing more effective and safer therapies for a range of diseases.
References
- 1. pnas.org [pnas.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Bifunctional Peptides as Opioid Agonists and NK-1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for H-Phe-NHNH2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Phenylalanine hydrazide (H-Phe-NHNH2) is a valuable chiral building block in organic synthesis and medicinal chemistry. As a derivative of the natural amino acid L-phenylalanine, it incorporates a reactive hydrazide moiety, making it a versatile precursor for a wide range of heterocyclic compounds and peptide analogs. Its applications are prominent in the synthesis of bioactive molecules, including potential therapeutic agents, and in the development of novel peptide-based drugs.[1] The unique reactivity of the hydrazide group allows for its participation in reactions like hydrazone formation and cyclocondensation, making it an essential tool in drug discovery.[1]
Synthesis of this compound
The synthesis of L-Phenylalanine hydrazide typically starts from N-protected L-phenylalanine. A common and efficient method involves the esterification of the amino acid followed by hydrazinolysis.
Representative Protocol: Synthesis from Boc-L-Phenylalanine
This two-step protocol provides a general method for preparing this compound, starting with the readily available Boc-protected L-phenylalanine.
Step 1: Esterification (Boc-L-Phenylalanine methyl ester)
-
Materials: Boc-L-Phenylalanine, Methanol (MeOH), Thionyl chloride (SOCl2) or HCl gas.
-
Procedure:
-
Suspend Boc-L-Phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension. Alternatively, bubble dry HCl gas through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Phe-OMe as a solid or oil.
-
Step 2: Hydrazinolysis (Boc-L-Phenylalanine hydrazide)
-
Materials: Boc-L-Phenylalanine methyl ester, Hydrazine hydrate (N2H4·H2O), Ethanol (EtOH).
-
Procedure:
-
Dissolve the Boc-Phe-OMe (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Boc-L-Phenylalanine hydrazide.
-
Step 3: Deprotection (this compound)
-
Materials: Boc-L-Phenylalanine hydrazide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected hydrazide in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture with DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product, this compound, is often obtained as a TFA salt and can be used directly or neutralized.
-
Key Reactions and Experimental Protocols
Formation of Chiral Hydrazones
A primary application of this compound is its reaction with aldehydes and ketones to form chiral phenylhydrazones. This reaction is a nucleophilic addition-elimination (condensation) where the nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbonyl carbon.[2][3] The resulting hydrazones are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and can serve as ligands or bioactive molecules themselves.
Experimental Workflow: Hydrazone Synthesis
Caption: Workflow for the synthesis of hydrazones from this compound.
Protocol: Synthesis of (S)-2-amino-N'-(1-phenylethylidene)-3-phenylpropanehydrazide
-
Materials and Reagents: this compound (or its salt), Acetophenone, Ethanol (absolute), Glacial Acetic Acid.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of this compound).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC), typically with a hexane:ethyl acetate mobile phase.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into a beaker of ice-cold water to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Further purify the solid by recrystallization from ethanol to obtain the desired hydrazone.[4]
-
-
Characterization: Confirm the structure of the product using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Synthesis of Chiral Pyrazole Derivatives
This compound is an excellent precursor for synthesizing 1,3,5-trisubstituted pyrazoles, which are important scaffolds in medicinal chemistry. The reaction typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5][6]
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazoles from this compound.
Protocol: Synthesis of a Pyrazole from Acetylacetone
-
Materials and Reagents: this compound, Acetylacetone (2,4-pentanedione), Ethanol, Glacial Acetic Acid.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus.
-
Procedure:
-
To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.0 eq).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Concentrate the solvent using a rotary evaporator.
-
The crude product often precipitates upon cooling or concentration. If not, pouring into cold water may be necessary.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent like ethanol to yield the desired pyrazole derivative.[4]
-
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) and its purity assessed by HPLC or elemental analysis.
Table 1: Summary of Reaction Conditions and Yields for Pyrazole Synthesis
| Hydrazine Derivative | Carbonyl Source | Catalyst | Solvent | Conditions | Yield | Reference |
| Phenyl hydrazine | Pyrazole ketone | Acetic Acid | Ethanol | Reflux | Good | [4] |
| Phenyl hydrazine | Ethyl acetoacetate | Nano-ZnO | - | - | 95% | [5] |
| p-((t-butyl)phenyl)hydrazine | Chalcone | Cu(OTf)2 | [BMIM-PF6] | - | 82% | [7] |
| Phenyl hydrazine | 2-(trifluoromethyl)-1,3-diketone | - | Ethanol | Reflux | 63% | [7] |
This compound as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[8] Given its inherent chirality derived from L-phenylalanine, this compound can be used as a chiral auxiliary. After inducing asymmetry in a reaction, the auxiliary can be cleaved and potentially recovered.
Conceptual Workflow: this compound as a Chiral Auxiliary
Caption: Logical workflow for using this compound as a chiral auxiliary.
Protocol: General Procedure for Asymmetric Alkylation
-
Step 1: Formation of the Hydrazone:
-
React this compound with a prochiral ketone (e.g., cyclohexanone) under standard hydrazone formation conditions (as described in section 2.1) to form a chiral hydrazone.
-
-
Step 2: Deprotonation and Alkylation:
-
Dissolve the purified hydrazone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a chiral aza-enolate.
-
Add an alkylating agent (e.g., methyl iodide). The bulky phenylalanine side chain will direct the approach of the electrophile, leading to a diastereomerically enriched product.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
-
Step 3: Cleavage of the Auxiliary:
-
Hydrolyze the resulting alkylated hydrazone under mild acidic conditions or via ozonolysis to release the chiral ketone.
-
The cleaved this compound auxiliary can be recovered from the aqueous phase.
-
-
Analysis: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or GC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gauthmath.com [gauthmath.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: H-Phe-NHNH2 as a C-terminal Modification Agent in Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-terminal modification of peptides is a critical strategy in medicinal chemistry to enhance their therapeutic potential. The native carboxylic acid terminus is often a liability, rendering peptides susceptible to rapid degradation by carboxypeptidases and contributing to unfavorable pharmacokinetic profiles. Modification of the C-terminus can significantly improve a peptide's stability, receptor binding affinity, and overall biological activity.[][2] One such strategic modification is the introduction of a phenylalaninyl-hydrazide (Phe-NHNH2) moiety. This modification effectively blocks the C-terminal carboxylic acid, thereby increasing resistance to enzymatic degradation and often enhancing receptor interactions.[2][3]
These application notes provide a comprehensive overview of the use of H-Phe-NHNH2 as a C-terminal modifying agent, complete with quantitative data on the resulting improvements, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Advantages of C-terminal Phenylalaninyl-hydrazide Modification
The incorporation of a Phe-NHNH2 group at the C-terminus of a peptide offers several key advantages:
-
Enhanced Enzymatic Stability: The hydrazide bond is not a substrate for common carboxypeptidases, leading to a significant increase in the peptide's half-life in biological fluids.[3]
-
Improved Receptor Binding Affinity: The phenyl group can engage in additional hydrophobic or aromatic interactions within the receptor's binding pocket, potentially increasing the binding affinity (Ki) or potency (IC50/EC50).
-
Increased Hydrophobicity: This modification increases the overall hydrophobicity of the peptide, which can influence its pharmacokinetic and pharmacodynamic properties, including membrane permeability.[2]
-
Versatile Chemical Handle: The hydrazide group can serve as a chemical handle for further modifications or for ligation to other molecules, such as in the formation of hydrazones for bioconjugation.
Quantitative Data Presentation
The following table summarizes the quantitative improvements in binding affinity and metabolic stability observed for peptides after C-terminal modification. The data is based on studies of H-Phe-Phe-NH2 analogues, which are ligands for the Substance P 1-7 (SP(1-7)) binding site.
| Compound/Modification | Binding Affinity (Ki, nM) for SP(1-7) site | In Vitro Half-Life (t½, min) in Rat Liver Microsomes |
| H-Phe-Phe-NH2 | 1.5 | 13 |
| N-Me-Phe-Phe-NH2 | 1.1 | 13 |
| H-Phe-(N-Me)Phe-NH2 | 1.8 | 13 |
| Rigidified Analogue 7a | 1.3 | 54 |
| Rigidified Analogue 8a | 0.8 | 208 |
Data extracted from Fransson, R. et al. J Med Chem. 2013.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of C-terminally Modified Peptides with this compound
This protocol describes the synthesis of a peptide with a C-terminal phenylalaninyl-hydrazide using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Hydrazine monohydrate
-
Fmoc-Phe-OH
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the 2-CTC resin in DMF for 30 minutes.
-
Hydrazine Loading: Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 2 hours to generate the hydrazide resin. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid (Fmoc-Phe-OH) Coupling:
-
Dissolve Fmoc-Phe-OH (3 eq.), a coupling reagent like HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the hydrazide resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Peptide Chain Elongation: Couple the subsequent Fmoc-protected amino acids sequentially using standard SPPS protocols (coupling and deprotection steps as above).
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide-Phe-NHNH2 product by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to determine the half-life of a C-terminally modified peptide in plasma.
Materials:
-
Purified peptide stock solution (in a suitable solvent like DMSO)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution (e.g., acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the plasma at 37°C. Prepare a working solution of the peptide in PBS.
-
Incubation: Pre-warm the plasma to 37°C. Add the peptide working solution to the plasma to achieve the desired final concentration (e.g., 1 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[5]
-
Protein Precipitation: Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.[6]
Protocol 3: Radioligand Receptor Binding Assay (Competitive)
This protocol describes how to determine the binding affinity (Ki) of a modified peptide for its receptor, using the Substance P/NK1R interaction as an example.
Materials:
-
Cell line expressing the Neurokinin-1 Receptor (NK1R), e.g., HEK293-NK1R cells
-
Radiolabeled ligand, e.g., [³H]-Substance P or [¹²⁵I]-Substance P
-
Unlabeled Substance P (for non-specific binding)
-
The C-terminally modified test peptide
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)
Procedure:
-
Cell Membrane Preparation: Prepare a crude membrane fraction from the NK1R-expressing cells.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + binding buffer + cell membranes.
-
Non-specific Binding: Radioligand + excess unlabeled Substance P + cell membranes.
-
Competitive Binding: Radioligand + varying concentrations of the test peptide + cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Substance P via the Neurokinin-1 Receptor (NK1R)
The binding of Substance P (SP) to its G protein-coupled receptor, NK1R, activates two primary signaling cascades through the Gq and Gs alpha subunits.
Caption: Substance P (SP) signaling through the NK1 Receptor, activating both Gq and Gs pathways.
Experimental Workflow for Development and Evaluation of C-terminally Modified Peptides
This diagram illustrates the logical flow from the synthesis of a C-terminally modified peptide to its comprehensive biological evaluation.
Caption: Workflow from peptide synthesis to biological characterization.
Conclusion
The C-terminal modification of peptides with this compound is a robust and effective strategy for enhancing their drug-like properties. This approach not only improves metabolic stability but can also positively impact receptor binding and biological activity. The protocols and data presented herein provide a valuable resource for researchers in the field of peptide drug discovery, offering a clear rationale and practical guidance for the implementation of this important modification technique. By applying these methods, scientists can accelerate the development of novel peptide therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in H-Phe-NHNH₂ Peptide Coupling
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of N-protected amino acids to H-Phe-NHNH₂ (Phenylalanine Hydrazide). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side reactions, ensuring the successful synthesis of your target peptide hydrazides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when coupling an amino acid to H-Phe-NHNH₂?
The primary side reactions encountered during the coupling of an N-protected amino acid to H-Phe-NHNH₂ are:
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when the N-protected amino acid being coupled is the second residue in the sequence (i.e., forming a dipeptide hydrazide). The free N-terminal amine of the newly formed dipeptide can intramolecularly attack the activated carboxyl group, leading to the formation of a cyclic dipeptide and truncation of the desired peptide. Phenylalanine residues are known to be involved in DKP formation.
-
Epimerization/Racemization: The chiral center of the N-protected amino acid being coupled is susceptible to epimerization under the basic conditions often employed in peptide coupling. This results in the formation of a diastereomeric impurity that can be difficult to separate from the desired product.
-
Acylation of the Hydrazide: The hydrazide moiety of H-Phe-NHNH₂ can undergo acylation as a side reaction, particularly if acidic conditions are used in conjunction with certain reagents. For instance, the use of acetic acid or formic acid can lead to partial acetylation or formylation of the hydrazide.[1][2] Formylation is reported to be significantly faster than acetylation.[1][2]
Q2: Which coupling reagents are recommended for minimizing side reactions with H-Phe-NHNH₂?
The choice of coupling reagent is critical. For coupling to H-Phe-NHNH₂, especially for residues prone to racemization, the following are recommended:
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective and can suppress racemization.
-
Uronium/Aminium Salts with Additives: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful coupling agents.[3][4] The use of additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to minimize epimerization.[4] HATU is often preferred for difficult couplings due to its ability to suppress racemization.[4]
-
Carbodiimides with Additives: While economical, carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) should be used with caution and always in the presence of racemization-suppressing additives like HOBt or HOAt.
Q3: How can I detect and characterize side products?
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for detecting side products. Diastereomers resulting from epimerization may appear as closely eluting peaks. DKP and other byproducts will have different retention times compared to the desired product.
-
Mass Spectrometry (MS): Mass spectrometry is essential for identifying the molecular weights of the main product and any impurities. Fragmentation analysis (MS/MS) can help to confirm the structures of the side products. For example, the fragmentation pattern of a DKP will be distinct from that of the linear peptide.
Troubleshooting Guides
Issue 1: Low Yield and Presence of a Low Molecular Weight Byproduct
Possible Cause: Diketopiperazine (DKP) Formation
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of DKP formation.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by HPLC to determine the point of maximum product formation before significant DKP accumulation.
-
Base: Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA (N,N-Diisopropylethylamine), which can promote DKP formation.
-
-
Choice of N-Protecting Group:
-
If using an Fmoc-protected amino acid, the piperidine used for deprotection can catalyze DKP formation. Consider using a dipeptide coupling strategy to bypass the susceptible dipeptide hydrazide intermediate.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC and MS. Look for a peak with a mass corresponding to the cyclic dipeptide of the N-terminal amino acid and phenylalanine.
-
Logical Workflow for Troubleshooting DKP Formation
Caption: Troubleshooting workflow for DKP formation.
Issue 2: Appearance of a Diastereomeric Impurity in HPLC
Possible Cause: Epimerization of the N-protected amino acid.
Troubleshooting Steps:
-
Coupling Reagent and Additive Selection:
-
Use coupling reagents known for low racemization potential, such as HATU or PyBOP.
-
Always include an additive like HOAt or HOBt when using carbodiimide or uronium/aminium-based coupling reagents.
-
-
Base Selection:
-
Avoid strong bases like DIPEA if possible. Opt for weaker bases like N-methylmorpholine (NMM) or collidine.
-
-
Temperature Control:
-
Perform the coupling reaction at low temperatures (e.g., 0 °C or even -15 °C) to minimize the rate of epimerization.
-
-
Pre-activation Time:
-
Minimize the pre-activation time of the carboxylic acid before adding H-Phe-NHNH₂. Prolonged activation can increase the risk of racemization.
-
Quantitative Data on Epimerization:
While specific data for H-Phe-NHNH₂ is limited, studies on other peptide couplings provide valuable insights. The degree of epimerization is highly dependent on the amino acid being coupled, the coupling reagents, the base, and the temperature. For example, histidine and cysteine are particularly prone to racemization.
| Coupling Condition | Reported Racemization/Epimerization | Reference |
| Carbodiimide without additive | Can be significant | General Knowledge |
| Carbodiimide with HOBt/HOAt | Significantly reduced | General Knowledge |
| HATU/HOAt | Generally low | [4] |
| PyBOP | Generally low | General Knowledge |
Experimental Protocol: Minimizing Epimerization during Coupling of Fmoc-Ala-OH to H-Phe-NHNH₂
-
Reagent Preparation:
-
Dissolve H-Phe-NHNH₂ (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve Fmoc-Ala-OH (1.05 equivalents), HATU (1.05 equivalents), and HOAt (1.05 equivalents) in anhydrous DMF.
-
Cool both solutions to 0 °C.
-
-
Activation and Coupling:
-
To the solution of Fmoc-Ala-OH, HATU, and HOAt, add N-methylmorpholine (NMM) (2 equivalents) and stir for 1-2 minutes.
-
Add the activated amino acid solution to the solution of H-Phe-NHNH₂.
-
Stir the reaction mixture at 0 °C and monitor its progress by HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Signaling Pathway for Epimerization
Caption: Mechanism of epimerization via oxazolone formation.
Issue 3: Mass Spectrometry Shows an Unexpected Adduct
Possible Cause: Acylation of the hydrazide moiety.
Troubleshooting Steps:
-
Review Reagents and Solvents:
-
Optimize Reaction Conditions:
-
If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.
-
Consider alternative work-up procedures that do not involve strong organic acids.
-
-
Mass Spectrometry Analysis:
-
Carefully analyze the mass spectrum for peaks corresponding to the desired product plus 28 Da (formylation) or 42 Da (acetylation).
-
Use MS/MS to fragment the parent ion of the suspected adduct. The fragmentation pattern should confirm the location of the modification on the hydrazide.
-
Experimental Workflow for MS Analysis of Side Products
Caption: Workflow for HPLC-MS/MS analysis of side products.
References
Technical Support Center: H-Phe-NHNH2 Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of H-Phe-NHNH2 (L-Phenylalanine hydrazide) and overcoming common challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and reliable method is a two-step process. First, the N-terminus of L-phenylalanine is protected, typically with a tert-butyloxycarbonyl (Boc) group. This intermediate, Boc-Phe-OH, is then coupled with hydrazine hydrate to form Boc-Phe-NHNH2. The final step involves the acidic cleavage of the Boc protecting group to yield the desired product, this compound.
Q2: Which step is most critical for achieving a high overall yield?
A2: Both steps are crucial, but significant yield loss often occurs during the deprotection of the Boc group. The hydrazide moiety can be sensitive to the harsh acidic conditions typically used for Boc removal, leading to side reactions or product degradation.[1][2] Careful optimization of the deprotection conditions is therefore critical.
Q3: What are the primary causes of low yield in this synthesis?
A3: The main causes include incomplete coupling of Boc-Phe-OH with hydrazine, formation of side products, difficulties in purifying the intermediate and final products, and degradation of the product during the final deprotection step.[3][4]
Troubleshooting Guide
Issue 1: Low Yield of Boc-Phe-NHNH2 Intermediate
Q: My reaction to form Boc-Phe-NHNH2 from Boc-Phe-OH and hydrazine has a low yield. What are the potential causes and solutions?
A: Low yield in the first step can be attributed to several factors related to reaction conditions and reagents.
-
Problem: Inefficient Activation of Carboxylic Acid. The carboxylic acid of Boc-Phe-OH must be activated to react efficiently with the weakly nucleophilic hydrazine.
-
Problem: Side Reactions with Hydrazine. Hydrazine has two nucleophilic nitrogens, which can lead to the formation of undesired side products.
-
Solution: Control the stoichiometry carefully. Using a slight excess of hydrazine can favor the formation of the desired mon-substituted product. However, a large excess can complicate purification.
-
-
Problem: Poor Solvent Choice. The choice of solvent can significantly impact reaction rate and yield.
Issue 2: Low Yield or Product Degradation During Boc Deprotection
Q: I am observing a significant loss of product during the final TFA-mediated Boc deprotection step. How can I prevent this?
A: This is a common issue due to the sensitivity of the final product.
-
Problem: Harsh Deprotection Conditions. Standard deprotection cocktails (e.g., 50% TFA in DCM) can be too harsh, causing degradation of the hydrazide product.[1]
-
Solution 1: Milder Acidic Conditions. Use a lower concentration of TFA (e.g., 20%) and conduct the reaction at 0°C to minimize side reactions.[1] Alternatively, 4M HCl in dioxane is a well-established and often milder alternative for Boc deprotection.[1]
-
Solution 2: Alternative Deprotection Methods. For highly sensitive substrates, consider non-acidic or milder acidic deprotection methods. Grinding the Boc-protected amine with p-toluenesulfonic acid monohydrate is a solvent-free method that can be effective.[9] Heating in an ionic liquid with a small amount of water or TFA has also been shown to rapidly deprotect Boc groups.[2]
-
-
Problem: Trifluoroacetylation. The reactive hydrazide can sometimes be acylated by trifluoroacetic anhydride, a common impurity in TFA, leading to a trifluoroacetylated side product.[10]
-
Solution: Use high-purity TFA. If this side reaction is suspected, consider alternative deprotection reagents like HCl in dioxane.
-
Issue 3: Difficulty in Product Purification
Q: My final this compound product is an oil or is difficult to crystallize and appears impure. What purification strategies are recommended?
A: Purification challenges often stem from residual reagents, byproducts, or the inherent properties of the final compound.
-
Problem: Impurities from the Reaction. Unreacted starting materials, coupling reagents, or deprotection scavengers can co-purify with the product.
-
Solution 1: Aqueous Workup. A thorough aqueous workup is essential. After deprotection, quenching the acid, and removing the solvent, partitioning the product between an organic solvent (like ethyl acetate) and a basic aqueous solution can help remove acidic impurities.
-
Solution 2: Chromatography. If impurities persist, column chromatography on silica gel is a standard method for purification.
-
Solution 3: Crystallization. The final product, often obtained as a salt (e.g., hydrochloride or trifluoroacetate), can be crystallized from a suitable solvent system like ethanol/ether.
-
Data Presentation
Table 1: Effect of Solvent and Alkylating Agent on Yield in a Model Hydrazine Alkylation Reaction
| Protecting Group | Alkylating Agent | Solvent | Yield of Mono-alkylated Product | Reference |
| Boc-NHNH2 | Benzyl Bromide | Acetonitrile | 79% | [8] |
| Fmoc-NHNH2 | Benzyl Bromide | Acetonitrile | 74% | [8] |
| Boc-NHNH2 | Benzyl Bromide | 96% Ethanol | 57% | [8] |
| Fmoc-NHNH2 | Benzyl Bromide | 96% Ethanol | 61% | [8] |
| Boc-NHNH2 | Benzyl Bromide | Methanol | 11% | [8] |
| Fmoc-NHNH2 | Benzyl Chloride | Methanol | 14% | [8] |
This table illustrates the significant impact of solvent and reagent choice on yield in a reaction analogous to the formation of the protected hydrazide precursor.[8]
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Phenylalanine Hydrazide (Boc-Phe-NHNH2)
This protocol is a general procedure based on standard peptide coupling techniques.[6]
-
Preparation: Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the solution. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add hydrazine monohydrate (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Deprotection of Boc-Phe-NHNH2 to this compound
This protocol describes a standard acidic deprotection.[1][11]
-
Preparation: Dissolve the purified Boc-Phe-NHNH2 (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) (for a 1:1 TFA:DCM solution). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Co-evaporate with toluene or DCM multiple times to ensure complete removal of residual TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
-
Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is obtained as the TFA salt. If the free amine is required, the salt can be neutralized with a mild base.
Visualizations
Caption: General two-step workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kirj.ee [kirj.ee]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: H-Phe-NHNH2 (L-Phenylalanine hydrazide)
Welcome to the technical support center for H-Phe-NHNH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 0-8 °C to ensure its stability and prevent degradation.[1]
Q2: In which solvents is this compound likely to be soluble?
A2: While specific solubility data for this compound is limited, based on the solubility of L-phenylalanine, it is expected to be soluble in water and have decreasing solubility in alcohols like methanol and ethanol.[2][3] Ethanol can even be used as an anti-solvent for the crystallization of L-phenylalanine, suggesting lower solubility.[3] For organic reactions, solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for similar peptide-related compounds and are likely to be suitable for this compound.
Q3: What are the primary stability concerns for this compound in solution?
A3: The primary stability concerns for this compound in solution include:
-
Hydrolysis: The hydrazide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation: The hydrazine moiety can be prone to oxidation, which may be catalyzed by metal ions or exposure to air.
-
Epimerization: As a derivative of an amino acid, the chiral center of the phenylalanine residue can be susceptible to epimerization, particularly in the presence of a base.[4]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Based on general knowledge of hydrazides, this compound is expected to be most stable in neutral or slightly acidic aqueous solutions. Strong acidic or alkaline conditions can promote hydrolysis of the hydrazide group.
Q5: Can this compound be used in standard peptide synthesis protocols?
A5: Yes, this compound can be used in peptide synthesis.[1][5] However, care must be taken to select appropriate coupling reagents and reaction conditions to avoid side reactions. The free amino group of the phenylalanine residue and the hydrazide moiety are both nucleophilic and can participate in reactions. Protecting group strategies may be necessary depending on the desired synthetic outcome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield when using this compound | Degradation of this compound in the reaction mixture. | - Ensure the reaction solvent is dry and of high purity.- Use freshly prepared solutions of this compound.- Optimize the reaction pH to be near neutral if possible.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Side reactions involving the hydrazide or amino group. | - Use appropriate protecting groups for the amino or hydrazide functionality if they are not the intended reactive sites.- Choose a milder coupling reagent to reduce the risk of side reactions.- Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions. | |
| Formation of unexpected byproducts | Epimerization of the phenylalanine chiral center. | - Avoid strong bases in the reaction mixture.- Use epimerization-suppressing additives if necessary.- Screen different coupling reagents to find one that minimizes epimerization.[4] |
| Reaction with impurities in the solvent or reagents. | - Use high-purity, anhydrous solvents and reagents.- Degas solvents to remove dissolved oxygen. | |
| Difficulty dissolving this compound | Inappropriate solvent choice. | - Refer to the solubility information in the FAQs.- For aqueous solutions, gentle warming may aid dissolution, but monitor for degradation.- For organic reactions, consider polar aprotic solvents like DMF or DMSO. |
| Discoloration of this compound solution (e.g., yellowing) | Oxidation of the hydrazide moiety. | - Prepare solutions fresh before use.- Store stock solutions under an inert atmosphere and protected from light.- Add a small amount of an antioxidant, if compatible with the downstream application. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source |
| Temperature | 0-8 °C | [1] |
Table 2: Inferred Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale/Reference |
| Water | Soluble | Based on L-phenylalanine solubility[2][3] |
| Methanol | Less soluble than in water | Based on L-phenylalanine solubility[2] |
| Ethanol | Low solubility | Can be an anti-solvent for L-phenylalanine[3] |
| DMF, DMSO | Likely soluble | Common solvents for peptide chemistry |
Note: The solubility profile is inferred from the parent amino acid, L-phenylalanine, and general practices in peptide chemistry. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
Objective: To prepare a stock solution of this compound with minimized risk of degradation.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent (e.g., DMF or sterile, deoxygenated water)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vial with a septum-sealed cap
Procedure:
-
Weigh the required amount of this compound powder in a clean, dry container inside a glove box or under a stream of inert gas.
-
Transfer the powder to the amber glass vial.
-
Add the desired volume of solvent to the vial.
-
If necessary, gently sonicate or vortex the vial to aid dissolution. Avoid excessive heating.
-
Once fully dissolved, purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Seal the vial tightly with the septum cap and wrap the cap with parafilm.
-
Store the stock solution at 0-8 °C and protected from light.
-
For use, withdraw the required amount of solution using a syringe through the septum to maintain the inert atmosphere.
-
It is recommended to use the stock solution as quickly as possible, ideally within a few days of preparation.
Protocol 2: Monitoring the Stability of this compound in Solution by HPLC
Objective: To quantitatively assess the stability of this compound in a given solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
This compound reference standard
Procedure:
-
Method Development:
-
Develop a gradient elution method to achieve good separation of this compound from potential degradation products. A typical gradient might be 5-95% B over 20 minutes.
-
Determine the retention time of the this compound reference standard.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 214 nm or 254 nm).
-
-
Sample Preparation:
-
At time zero (t=0), take an aliquot of the freshly prepared this compound solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
-
Time-Course Study:
-
Store the this compound solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat steps 2 and 3.
-
-
Data Analysis:
-
Plot the peak area of this compound as a function of time.
-
A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks in the chromatogram can help identify degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for issues with this compound reactions.
References
Technical Support Center: Purification of H-Phe-NHNH2 Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with H-Phe-NHNH2 (Phenylalanine-hydrazide) containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound containing peptides?
The primary challenges stem from the physicochemical properties of both the C-terminal hydrazide group and the phenylalanine residue. These include:
-
Poor Chromatographic Peak Shape: Peptide hydrazides are known to exhibit peak tailing during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis and purification.[1] This can be attributed to secondary interactions with the stationary phase.
-
Peptide Aggregation: Sequences containing hydrophobic residues like phenylalanine are prone to aggregation, which can lead to broad or distorted peaks and difficulty in achieving baseline separation.[2][3][4]
-
Co-elution of Impurities: Side products from peptide synthesis, such as deletion sequences, truncated peptides, or products of side reactions (e.g., aspartimide formation, diketopiperazine formation), can have similar retention times to the target peptide, making their separation challenging.[2][5]
-
Low Solubility: The hydrophobic nature of phenylalanine can lead to poor solubility of the crude peptide in aqueous solutions commonly used for RP-HPLC.[4][6]
Q2: Why do my this compound containing peptides show significant peak tailing in RP-HPLC?
Peak tailing in peptide hydrazides is often sensitive to column conditions.[1] The basic nature of the hydrazide group can lead to undesirable secondary interactions with residual silanol groups on silica-based C18 columns.[3] These interactions cause a portion of the peptide molecules to lag behind the main peak, resulting in a "tail."
Q3: Can modifying the peptide structure improve its purification profile?
Yes, chemical modifications can significantly improve HPLC performance. For instance, the introduction of a dialkoxybenzyl linker has been shown to improve HPLC peak symmetry and separation for peptide hydrazides.[1] This approach provides a robust solution to overcome analytical and preparative challenges.[1]
Q4: What are some common side reactions during the synthesis of this compound containing peptides that can complicate purification?
During solid-phase peptide synthesis (SPPS), several side reactions can occur, leading to impurities that are often difficult to separate:
-
Diketopiperazine Formation: This is particularly common at the dipeptide stage, especially if proline is one of the first two residues, but can occur with other amino acids as well.[2]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions.[2]
-
Aggregation: The peptide chain itself can aggregate on the resin, leading to incomplete couplings and deprotection, resulting in a complex mixture of deletion sequences.[2]
-
Oxidation: If the peptide contains oxidation-prone amino acids like methionine or tryptophan, oxidation can occur during synthesis or workup, leading to closely eluting impurities.[7]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
// Nodes Problem [label="Poor Peak Shape\n(Tailing/Broadening)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Peptide Aggregation on Column", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inappropriate Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use Low pH Mobile Phase (0.1% TFA)\nProtonates silanols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Reduce Sample Load", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Add Organic Solvent to Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Adjust pH Away from pI", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; Cause3 -> Solution4; } dot Troubleshooting workflow for poor peak shape.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The basic hydrazide group can interact with residual silanol groups on the silica-based column, causing peak tailing.[3] Using a low pH mobile phase, such as 0.1% trifluoroacetic acid (TFA), will protonate the silanols and minimize these interactions.[3][8] |
| Peptide Aggregation on the Column | Aggregation of the hydrophobic peptide on the column can lead to broad peaks.[3] Try reducing the amount of sample loaded onto the column or adding a small amount of an organic solvent like acetonitrile to your sample diluent to disrupt aggregates.[3] |
| Inappropriate Mobile Phase pH | The solubility and charge state of the peptide are highly dependent on pH.[8] Adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.[3] |
| Column Overload | Injecting too much peptide can lead to peak distortion.[3] Reduce the sample concentration and/or injection volume. |
Problem 2: Co-elution of Target Peptide with Impurities
// Nodes Problem [label="Co-elution with Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Similar Hydrophobicity", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Oxidized Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize Gradient:\nUse a shallower gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Change Stationary Phase:\nTry C8 or Phenyl column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Modify Mobile Phase:\nUse alternative ion-pairing agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Add Antioxidant to Buffers", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause1 -> Solution2; Cause1 -> Solution3; Cause2 -> Solution4; } dot Troubleshooting workflow for co-eluting impurities.
| Possible Cause | Suggested Solution |
| Insufficient Resolution | The impurity has a similar hydrophobicity to the target peptide. Optimize the gradient by making it shallower during the elution of the main peak to improve separation.[3] If a C18 column does not provide sufficient resolution, consider a different stationary phase, such as C8 or Phenyl, which will offer different selectivity.[3] |
| Oxidized Peptide | The oxidized form of the peptide may elute very close to the desired product.[7] Consider adding antioxidants to the purification buffers if your peptide is susceptible to oxidation. |
| Complex Crude Mixture | If the crude product contains numerous impurities from side reactions, a single purification step may be insufficient. Consider a two-step purification strategy using different chromatographic principles or different pH conditions.[5][8] |
Problem 3: Peptide Solubility Issues
// Nodes Problem [label="Peptide Solubility Issues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Hydrophobic Nature", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Dissolve in Acidic Solution\n(e.g., 0.1% TFA, 1% Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Chaotropic Agents\n(e.g., Guanidinium Hydrochloride)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Work at Low Concentrations", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Sonication", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause1 -> Solution2; Cause2 -> Solution3; Cause2 -> Solution4; } dot Troubleshooting workflow for peptide solubility issues.
| Possible Cause | Suggested Solution |
| Hydrophobic Nature of Phenylalanine | The presence of phenylalanine can make the peptide poorly soluble in aqueous buffers.[4] Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[3] |
| Aggregation | Hydrophobic peptides have a tendency to aggregate, reducing their solubility.[3] To mitigate aggregation, work at low concentrations by diluting the sample before loading it onto the column.[3] If solubility remains an issue, consider using a chaotropic agent like guanidinium hydrochloride in your initial solubilization step, but ensure its compatibility with your chromatography system.[3] Sonication can also help to break up aggregates and improve solubility.[2] |
Experimental Protocols
Standard RP-HPLC Purification Protocol for this compound Containing Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).[3]
-
If solubility is an issue, add a small percentage of Buffer B (e.g., 0.1% TFA in acetonitrile) or sonicate the sample.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% Buffer B over 30-60 minutes. This should be optimized based on the hydrophobicity of the specific peptide. A shallower gradient around the elution time of the target peptide will improve resolution.[3]
-
Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for analytical, 20 mL/min for semi-preparative).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Quantitative Data Summary
The yield and purity of this compound containing peptides can vary significantly based on the synthetic strategy and purification protocol.
| Synthesis/Purification Strategy | Reported Yield | Purity of Crude Product | Reference |
| Synthesis on Fmoc-NHNH-Trityl Tentagel® XV resin | 17% | Not specified | [10] |
| Synthesis using a hydrazone resin | 55% | Higher than acylation of BOC-hydrazide | [11] |
| Acylation of BOC-hydrazide | 19% | Lower than hydrazone resin method | [11] |
| Late-stage transformation from hydrazide to acid (Oxone) | 32% (isolated) | 63-87% | [12] |
| Late-stage transformation from hydrazide to acid (BME) | Not specified | Not specified | [12] |
Note: The yields and purities are highly sequence-dependent and the values in the table are for specific examples cited in the literature. They serve as a general guide.
References
- 1. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
Technical Support Center: Optimizing Coupling Reactions for H-Phe-NHNH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of L-Phenylalanine hydrazide (H-Phe-NHNH2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound in peptide synthesis?
The main challenges associated with coupling this compound include:
-
Competitive Acylation: The hydrazide moiety (-NHNH2) presents two nucleophilic sites: the α-amino group and the terminal β-amino group. There is a risk of the activated carboxylic acid acylating the β-amino group, leading to the formation of a branched peptide byproduct.
-
Low Coupling Efficiency: Similar to other amino acid derivatives, steric hindrance and electronic effects can lead to incomplete or slow coupling reactions, resulting in low yields of the desired peptide.[1]
-
Racemization: The chiral center of the phenylalanine residue is susceptible to racemization during the activation and coupling steps, particularly under harsh basic conditions or with prolonged reaction times.[2][3]
-
Side Reactions of the Hydrazide: The hydrazide group itself can participate in undesired side reactions, such as oxidation or cyclization, depending on the reaction conditions and the sequence of the peptide.
Q2: Which coupling reagents are most effective for this compound?
For coupling this compound, especially in cases of steric hindrance or to minimize racemization, high-efficiency coupling reagents are recommended.[1] The choice of reagent can significantly impact the reaction's success.
-
Onium Salts (HATU, HBTU, HCTU, COMU): These reagents are known for their high reactivity and rapid coupling times, often leading to higher yields and lower racemization rates.[4][5][6] HATU and COMU are generally considered superior for difficult couplings.[1][6]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are known to suppress racemization.[7]
-
Carbodiimides (DCC, DIC, EDC) with Additives: While more traditional, carbodiimides in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be effective and cost-efficient. The use of additives is crucial to minimize racemization.[3][8]
Q3: Is it necessary to protect the terminal amino group of the hydrazide moiety?
In most standard coupling reactions focusing on the formation of a peptide bond at the α-amino group, protection of the terminal hydrazide nitrogen is generally not required. The α-amino group is typically more nucleophilic and sterically more accessible. However, for specific applications or if significant side-chain acylation is observed, orthogonal protection of the hydrazide may be considered. Protecting groups such as Boc (tert-butyloxycarbonyl) can be used for this purpose.[9]
Q4: What is the role of the base in this compound coupling reactions?
A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential when using onium or phosphonium salt coupling reagents. The base serves to:
-
Deprotonate the carboxylic acid of the incoming amino acid, facilitating its activation by the coupling reagent.
-
Neutralize any acidic byproducts generated during the reaction.
The choice and amount of base are critical, as strong or excess base can increase the risk of racemization.[2][10] For racemization-prone couplings, a weaker base like NMM may be preferred over DIPEA.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Coupling | - Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU for higher reactivity.[1] - Increase reagent excess: Use a 1.5 to 2-fold excess of the protected amino acid and coupling reagent. - Extend reaction time: Monitor the reaction using a ninhydrin test and extend the coupling time if necessary (e.g., from 1-2 hours to 4 hours).[1] - Increase temperature: For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve the rate, but this may also increase the risk of racemization. |
| Peptide Aggregation | - Change solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM to improve solvation and disrupt aggregation.[1] - Microwave-assisted synthesis: Employing microwave irradiation can help to overcome aggregation and accelerate the coupling reaction. |
| Steric Hindrance | - Choose a more powerful coupling reagent: HATU or PyAOP are often effective for sterically hindered amino acids.[5] - Perform a double coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[11] |
Issue 2: Presence of Impurities and Side Products
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Racemization | - Use a racemization-suppressing additive: Always use HOBt or, preferably, HOAt when using carbodiimide coupling reagents.[3][12] - Choose a suitable coupling reagent: Onium salts like HATU and COMU, and phosphonium salts like PyBOP, are known to minimize racemization.[4][6][7] - Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM).[10] - Optimize reaction temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of epimerization.[13] |
| Acylation of the β-Nitrogen of the Hydrazide | - Optimize stoichiometry: Use a minimal excess of the activated amino acid to reduce the likelihood of reaction at the less nucleophilic β-nitrogen. - Protect the terminal hydrazide: In persistent cases, consider using a temporary protecting group like Boc for the terminal amine of the hydrazide.[9] |
| Guanidinylation (with onium reagents) | - Pre-activate the carboxylic acid: Mix the protected amino acid with the coupling reagent and base for a few minutes before adding it to the this compound solution. This prevents the coupling reagent from directly reacting with the free amine.[12] - Avoid excess coupling reagent: Use a stoichiometric amount or a slight excess of the uronium/aminium reagent.[5] |
| Oxidation of the Hydrazide | - Use degassed solvents: To minimize oxidation, use solvents that have been sparged with an inert gas like nitrogen or argon. - Work under an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the coupling of an N-terminally protected amino acid to this compound. Please note that actual results may vary depending on the specific amino acid sequence and experimental setup.
Table 1: Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Additive | Base (Equivalents) | Typical Reaction Time | Relative Yield | Racemization Risk |
| HATU | None | DIPEA (2.0) | 15 - 60 min | Very High | Very Low |
| HBTU | HOBt (optional) | DIPEA (2.0) | 30 - 90 min | High | Low |
| PyBOP | None | DIPEA (2.0) | 30 - 120 min | High | Low |
| DIC | HOBt | None/DIPEA (1.0) | 1 - 4 hours | Moderate to High | Low to Moderate |
| EDC | HOBt | None/DIPEA (1.0) | 1 - 4 hours | Moderate to High | Low to Moderate |
Table 2: Influence of Reaction Parameters on Coupling Outcome
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Temperature | 0°C | Slower reaction, lower racemization risk. | Room Temperature (25°C) | Faster reaction, slightly higher racemization risk. |
| Solvent | DMF | Good solvation for most peptides. | NMP | Better for sequences prone to aggregation. |
| Base | DIPEA | Stronger base, faster reaction, higher racemization risk. | NMM | Weaker base, slower reaction, lower racemization risk. |
Experimental Protocols
Protocol 1: this compound Coupling using HATU
-
Preparation: In a reaction vessel, dissolve the N-Fmoc protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.4 equivalents) to the solution and stir for 1-2 minutes at room temperature.
-
Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: this compound Coupling using DIC/HOBt
-
Preparation: In a reaction vessel, dissolve the N-Fmoc protected amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the mixture.
-
Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used (diisopropylurea from DIC is more soluble). Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid, a mild base, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash chromatography or preparative HPLC.
Visualizations
Caption: General workflow for this compound coupling.
Caption: Troubleshooting decision tree for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epimerization Control During Peptide Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on preventing epimerization during the incorporation of L-Phenylalanine residues, with a specific focus on handling H-Phe-NHNH2 (L-Phenylalanine hydrazide).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a critical issue?
A1: Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted.[1][2] In the case of H-L-Phe-NHNH2, the chiral center at the alpha-carbon (Cα) can invert its configuration from the natural L-form to the unnatural D-form. This side reaction is highly undesirable in drug development because different enantiomers can have drastically different biological activities, potencies, or toxicological profiles.[1][3] The presence of the D-epimer as an impurity can compromise the safety and efficacy of the final peptide therapeutic.
Q2: At which stage of peptide synthesis is epimerization of a Phenylalanine residue most likely to occur?
A2: Epimerization of an amino acid residue, including Phenylalanine, is most likely to occur during the activation of its carboxyl group for coupling to the next amino acid.[1][4] This step involves converting the carboxylic acid into a highly reactive species (like an active ester or acylphosphonium/uronium salt). This activation increases the acidity of the proton on the alpha-carbon (Hα), making it susceptible to abstraction by a base.[1][4] Once the proton is removed, the resulting carbanion is planar (achiral), and re-protonation can occur from either face, leading to a mixture of L and D isomers.[1]
Q3: How do the choices of coupling reagent and base influence the rate of epimerization?
A3: The choices of coupling reagent and base are the most critical factors in controlling epimerization.
-
Coupling Reagents: Reagents are broadly classified into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU).[1][5] Aminium/uronium salts like HATU and COMU are generally preferred for sensitive couplings as they are highly efficient and can lead to lower levels of epimerization compared to carbodiimides, especially when used with additives like HOAt.[5][6][7]
-
Bases: Tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are required to activate the coupling reagents and neutralize protonated species.[1] The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases can more readily abstract the alpha-proton, increasing the risk of epimerization.[8] Using a weaker or more sterically hindered base, or a precise stoichiometric amount, can significantly reduce this side reaction.[1][7]
Q4: Does the C-terminal hydrazide of this compound present unique challenges for epimerization?
A4: While the fundamental mechanism of epimerization remains the same, the hydrazide moiety can influence the electronic environment. When this compound is being coupled (i.e., it is the N-terminal component), the risk is identical to coupling any other Phenylalanine residue. However, if a peptide chain is being elongated from a C-terminal Phenylalanine hydrazide, the hydrazide itself is generally stable. The primary concern remains the activation of the carboxyl group of the next incoming amino acid being coupled to the this compound. Standard low-epimerization protocols are effective.[9][10]
Q5: How can I reliably detect and quantify the D-epimer in my final product?
A5: The most reliable and widely used method for detecting and quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing them to be separated into distinct peaks.[11][13] By comparing the peak areas, one can accurately determine the percentage of each epimer. Teicoplanin-based and cyclodextrin-based chiral columns are commonly used for separating phenylalanine enantiomers.[11][13]
Troubleshooting Guide: High Epimerization Detected
| Problem | Potential Cause | Suggested Solution |
| High levels (>5%) of D-Phe epimer detected post-coupling. | 1. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without additives. | Switch to a modern aminium/uronium salt reagent known for low epimerization, such as HATU or COMU .[5][7] If using carbodiimides, ensure the addition of an epimerization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) . |
| 2. Base-Induced Epimerization: Use of a strong, non-hindered base (e.g., DBU) or an excessive amount of base (e.g., >2 equivalents of DIEA). | Reduce the amount of base to the stoichiometric minimum required. Switch to a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) . | |
| 3. Elevated Temperature: Performing the coupling reaction at room temperature or higher for an extended period. | Perform the coupling at a lower temperature. Start the pre-activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature.[4][14] | |
| 4. Prolonged Reaction Time: Allowing the activated amino acid to sit for too long before or during the coupling step. | Minimize the pre-activation time to 1-2 minutes before adding it to the amine component.[5] Monitor the reaction progress and stop it once complete to avoid prolonged exposure to basic conditions. | |
| 5. Solvent Effects: Using a solvent that promotes epimerization. | While DMF is common, consider switching to a less polar solvent like Dichloromethane (DCM) or a mixture, as this can sometimes suppress base-catalyzed epimerization. |
Data Presentation: Impact of Reaction Conditions on Phenylalanine Epimerization
The following table summarizes the reported percentage of the D-epimer formed under various coupling conditions. This data is compiled to illustrate the relative impact of different reagents and conditions.
| Coupling Reagent | Additive | Base (eq.) | Temp. (°C) | Solvent | % D-Phe Epimer | Reference(s) |
| DIC | HOBt | DIEA (2.0) | 25 | DMF | 5-10% | [1] |
| HBTU | - | DIEA (2.0) | 25 | DMF | 3-6% | [5] |
| HATU | - | DIEA (2.0) | 0 -> 25 | DMF | < 1% | [5][6] |
| COMU | - | DIEA (1.0) | 25 | DMF | < 0.5% | [7] |
| DEPBT | - | DIEA (2.0) | 25 | DMF | < 1.5% | [4][6] |
| DIC | HOBt + CuCl₂ | DIEA (2.0) | 25 | DMF/DCM | < 0.1% | [15] |
Note: Percentages are typical and can vary based on the specific peptide sequence and reaction scale.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling using HATU
This protocol describes the coupling of an N-Fmoc protected amino acid onto a resin-bound peptide terminating with this compound.
Reagents & Materials:
-
Peptide-resin with N-terminal this compound (1.0 eq)
-
Fmoc-AA-OH (the incoming amino acid) (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-Phase Peptide Synthesis (SPPS) vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS vessel.
-
Activation Solution Preparation: In a separate, dry glass vial, dissolve Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Pre-activation: Just prior to coupling (1-2 minutes beforehand), add DIEA (6.0 eq) to the activation solution. Gently swirl the vial. The solution may change color (typically to yellow).
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor for reaction completion (disappearance of free amine).
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of Phenylalanine Epimers
This protocol provides a general method for analyzing the enantiomeric purity of a cleaved peptide containing a Phenylalanine residue.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Teicoplanin-based, 5 µm, 4.6 x 250 mm)
-
Crude, cleaved peptide sample containing Phenylalanine
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: Teicoplanin-based CSP
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Gradient: A linear gradient appropriate for eluting the peptide. For example, start with 5% B and increase to 65% B over 30 minutes. The exact gradient must be optimized for the specific peptide.
-
-
Injection & Analysis: Inject 10-20 µL of the prepared sample. The L-Phe and D-Phe containing peptides should elute as two separate, baseline-resolved peaks.
-
Quantification: Integrate the area of both peaks. Calculate the percentage of the D-epimer using the formula: % D-Epimer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100
Visualizations
Caption: Simplified mechanism of base-catalyzed epimerization during peptide coupling.
Caption: Decision workflow for troubleshooting high epimerization in peptide synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]
- 11. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 12. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting aggregation of peptides containing H-Phe-NHNH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides terminating in phenylalanyl-hydrazide (H-Phe-NHNH2).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is the process by which individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] This is a significant issue in experimental and therapeutic settings as it can lead to a reduced concentration of the active monomeric peptide, loss of biological function, and challenges in purification and analysis.[3] For peptides containing this compound, the presence of the hydrophobic phenyl group can promote intermolecular hydrophobic interactions, a primary driver of aggregation.[4] The hydrazide C-terminus, while modifying the charge, can also participate in hydrogen bonding networks that may stabilize aggregated states.[1]
Q2: My this compound peptide is showing visible precipitation/cloudiness upon dissolution. What should I do first?
A2: Visible precipitation is a clear indicator of poor solubility and/or aggregation.[3] Before dissolving the entire batch, it is recommended to test the solubility of a small aliquot.[3] The initial solvent of choice should be sterile, distilled water.[5] If precipitation occurs, systematic adjustments to the solvent conditions are necessary. This often involves altering the pH or adding organic co-solvents.
Q3: How does pH affect the solubility and aggregation of my this compound peptide?
A3: The pH of the solution is a critical factor governing peptide solubility, as peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4][6] The this compound modification alters the C-terminal charge compared to a standard carboxylic acid. Determining the theoretical pI of your peptide sequence is a crucial first step. Adjusting the pH of the buffer to be at least 1-2 units away from the pI can significantly improve solubility by increasing the net charge and electrostatic repulsion between peptide molecules.[6][7] For a peptide with a net positive charge at neutral pH, trying a more acidic buffer (e.g., containing acetic acid) can be beneficial. Conversely, for a peptide with a net negative charge, a slightly basic buffer (e.g., containing ammonium bicarbonate) may be more suitable.[3]
Q4: Can organic solvents or other additives help dissolve my aggregating peptide?
A4: Yes, for highly hydrophobic peptides, including those with a phenylalanyl-hydrazide C-terminus, organic solvents can be essential for initial solubilization.[2][8] A common strategy is to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer with vortexing until the desired concentration is reached.[8] Be aware that organic solvents can impact the peptide's secondary structure and may not be compatible with all experimental assays.
Chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can also be used as a last resort to dissolve highly aggregated peptides by disrupting the non-covalent forces holding the aggregates together.[3][5] However, these are denaturing agents and will disrupt the peptide's secondary structure.[3]
Troubleshooting Guide
Problem 1: Peptide immediately precipitates upon adding aqueous buffer.
This issue points to fundamental solubility problems, likely driven by the hydrophobicity of the peptide sequence and the this compound moiety.
| Potential Cause | Suggested Solution | Expected Outcome |
| High Hydrophobicity | 1. Dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 10-50 µL).[8]2. Slowly add the desired aqueous buffer to the peptide-organic solvent mixture while vortexing.[2] | The peptide dissolves and remains in solution at the target concentration. |
| pH is near the Isoelectric Point (pI) | 1. Calculate the theoretical pI of your peptide sequence.2. Adjust the pH of your buffer to be at least 1-2 units above or below the pI.[7] For basic peptides, use a slightly acidic buffer. For acidic peptides, use a slightly basic buffer.[3] | Improved solubility due to increased electrostatic repulsion between peptide molecules. |
| Pre-existing Aggregates (Seeds) | 1. After initial dissolution, filter the stock solution through a 0.22 µm syringe filter.[2] | Removal of small, pre-existing aggregates that can act as nucleation sites for further aggregation.[2] |
Problem 2: Peptide solution becomes cloudy or forms a gel over time.
This indicates time-dependent aggregation, where soluble monomers slowly associate into larger, insoluble species.
| Potential Cause | Suggested Solution | Expected Outcome |
| Nucleation-Dependent Aggregation | 1. Work at lower peptide concentrations if experimentally feasible.[2]2. Optimize storage conditions: store peptide solutions at 4°C or -20°C and minimize agitation.[2] | A delay or reduction in the onset of aggregation.[2] |
| Formation of β-sheet Structures | 1. If compatible with your experiment, consider adding small amounts of structure-disrupting agents like guanidinium chloride (low concentration) or specific excipients.[2]2. Add excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) that can stabilize the peptide's native conformation.[2] | The peptide solution remains clear for a longer duration. |
| Buffer Composition | 1. Increase or decrease the ionic strength of the buffer by adjusting the salt concentration (e.g., NaCl). The optimal salt concentration is peptide-dependent.[7]2. Try different buffer systems (e.g., phosphate vs. Tris vs. HEPES).[7] | Identification of a buffer system that better stabilizes the monomeric peptide. |
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization Workflow
This protocol provides a step-by-step approach to identify a suitable solvent system for your this compound peptide.
-
Initial Solubility Test in Water:
-
Weigh a small, known amount of your lyophilized peptide (e.g., 1 mg).
-
Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex for 1-2 minutes. If the peptide dissolves completely, you can dilute it further with your desired aqueous buffer. If not, proceed to the next step.
-
-
pH Adjustment:
-
If the peptide is insoluble in water, add 10% acetic acid dropwise for acidic solutions or 10% ammonium bicarbonate for basic solutions, vortexing between each addition.[3]
-
Monitor for dissolution. If the peptide dissolves, this indicates a pH-dependent solubility. Note the approximate pH required.
-
-
Organic Solvent Titration:
-
If the peptide remains insoluble after pH adjustment, take a fresh aliquot.
-
Add a minimal volume of DMSO (e.g., 10 µL) and vortex.[8]
-
If it dissolves, slowly add your desired aqueous buffer to this solution, observing for any precipitation.[8]
-
If DMSO is not suitable for your application, repeat with DMF or acetonitrile.[2]
-
-
Sonication:
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
The ThT assay is a widely used method to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.[3]
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark).
-
Peptide stock solution.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Black 96-well plate with a clear bottom.
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm).
-
-
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In the 96-well plate, mix your peptide solution with the ThT working solution to achieve the final desired peptide and ThT concentrations. Include a buffer-only control with ThT.
-
Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).[3]
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for several hours).
-
An increase in fluorescence intensity over time compared to the control indicates the formation of β-sheet-rich aggregates.[3]
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique to measure the size distribution of particles in a solution, allowing for the detection of soluble aggregates.[3][9]
-
Materials:
-
Peptide solution in a suitable, filtered (0.22 µm) buffer.[2]
-
DLS instrument.
-
Low-volume cuvette.
-
-
Procedure:
-
Sample Preparation: Prepare your peptide solution in a buffer that has been filtered to remove dust. Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove large, pre-existing aggregates.[2]
-
DLS Measurement:
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Set the instrument parameters (e.g., buffer viscosity, refractive index).
-
Perform the measurement to obtain the size distribution profile of particles in your solution. An increase in the average particle size over time indicates aggregation.
-
-
Visualizations
Caption: Troubleshooting workflow for dissolving aggregating peptides.
Caption: Experimental workflow for characterizing peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Phe-NHNH2 Deprotection and Cleavage Optimization
Welcome to the technical support center for H-Phe-NHNH2 (Phenylalanine Hydrazide). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of protected this compound and the subsequent cleavage of the peptide hydrazide.
Problem: Incomplete Deprotection of the N-terminal Protecting Group
Symptoms:
-
HPLC analysis of the crude product shows a significant peak corresponding to the starting protected peptide.
-
Mass spectrometry data indicates the presence of the protected peptide's molecular weight.
-
A positive Kaiser test (for Boc deprotection) is weak or negative, indicating a blocked N-terminus.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Ensure the correct molar excess of the deprotection reagent is used. For acid-labile groups like Boc, a high concentration of acid (e.g., 50-100% TFA in DCM) is common.[1] For base-labile groups like Fmoc, a sufficient concentration of piperidine (e.g., 20% in DMF) is required.[2][3] |
| Degraded Reagents | Use fresh, high-quality deprotection reagents. Acids can absorb water, and bases can degrade over time. |
| Suboptimal Reaction Time | Extend the reaction time. Monitor the reaction progress by HPLC or TLC to determine the optimal duration.[4] |
| Low Reaction Temperature | While most deprotections are performed at room temperature, a slight, cautious increase in temperature may improve kinetics for stubborn protections.[4] |
| Poor Resin Swelling (for solid-phase synthesis) | Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. This allows for better reagent access to the peptide.[1] |
| Steric Hindrance | The phenylalanine side chain or adjacent residues may sterically hinder the protecting group. Consider using a stronger deprotection cocktail or alternative deprotection methods.[4] |
Problem: Undesired Side Reactions During Deprotection/Cleavage
Symptoms:
-
HPLC analysis shows multiple, unexpected peaks in the crude product.
-
Mass spectrometry reveals species with masses corresponding to known side products.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Protecting Group | Mitigation Strategy |
| Alkylation of Phenylalanine Ring | Boc, Cbz (acidic cleavage) | Add scavengers like triisopropylsilane (TIS) or thioanisole to the cleavage cocktail to trap reactive cations generated from the protecting group and any side-chain protecting groups.[1] |
| Racemization | All | Racemization can be promoted by both strong acids and bases.[5] Use the mildest effective deprotection conditions and minimize reaction times. For Fmoc chemistry, the addition of HOBt to the piperidine solution can sometimes reduce aspartimide formation, a precursor to racemization in sequences containing Asp.[6] |
| Oxidation of Hydrazide | All | While the hydrazide moiety is relatively stable, strong oxidizing conditions should be avoided. Phenylhydrazine itself can be sensitive to air and light, turning reddish-brown upon exposure.[7] Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Peptide Bond Cleavage by Hydrazine | If using hydrazine for cleavage | Hydrazine can cleave peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[8] If using hydrazinolysis to cleave the peptide from the resin to form the hydrazide, be aware of this potential side reaction and optimize reaction time and temperature to favor resin cleavage over peptide bond cleavage. |
Frequently Asked Questions (FAQs)
Q1: Which N-terminal protecting group is best for the synthesis of a peptide ending in phenylalanine hydrazide?
A1: The choice of protecting group (e.g., Boc, Fmoc, Cbz) depends on your overall synthetic strategy.
-
Fmoc: Ideal for solid-phase peptide synthesis (SPPS) as it is removed under mild basic conditions (e.g., piperidine), which is orthogonal to the acid-labile side-chain protecting groups and resin linkers typically used.[3]
-
Boc: Used in Boc-SPPS, where it is removed with moderate acid (e.g., TFA). Final cleavage from the resin is performed with a strong acid like HF.[9]
-
Cbz: Often used in solution-phase synthesis. It is typically removed by catalytic hydrogenolysis, which offers mild and clean deprotection.[10][11]
Q2: How can I obtain this compound from a peptide synthesized on a solid support?
A2: You can cleave the peptide from the resin using hydrazine. This method directly yields the peptide hydrazide. For example, treatment of a peptide on a Wang resin with a solution of 5% hydrazine hydrate in DMF can yield the corresponding peptide hydrazide.
Q3: What are the best storage conditions for this compound?
A3: Phenylalanine hydrazide, like other hydrazines, should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation.[7]
Q4: My final product is a complex mixture. How do I simplify the purification?
A4: Optimizing the deprotection and cleavage steps is crucial for a cleaner crude product. Ensure complete deprotection to avoid deletion sequences.[1] Use appropriate scavengers to minimize side reactions. A well-optimized protocol will significantly simplify subsequent purification by HPLC.
Q5: Can the hydrazide group be cleaved to generate the corresponding carboxylic acid?
A5: Yes, the phenylhydrazide group can be cleaved under mild oxidative conditions. For example, enzymatic cleavage using tyrosinase at pH 7 and room temperature offers a selective method for C-terminal deprotection to the carboxylic acid.[12] Another approach involves photoinduced cleavage of the N-N bond using a ruthenium(II) catalyst and visible light.[13]
Quantitative Data Summary
The following tables provide representative quantitative data for common deprotection reactions applicable to protected this compound precursors.
Table 1: N-Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Time (min) | Temperature | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 | Room Temp. | >95% | [14] |
| 4M HCl in Dioxane | 4 M | 1,4-Dioxane | 30 | Room Temp. | High | [14] |
Table 2: N-Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Time (min) | Temperature | Typical Yield | Reference |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | 2 + 5 | Room Temp. | >99% | [2] |
| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | 2 + 5 | Room Temp. | >99% | [2] |
Table 3: N-Cbz Deprotection Conditions
| Reagent | Catalyst | Solvent | Time | Temperature | Typical Yield | Reference |
| H₂ (1 atm) | 10% Pd/C | Methanol (MeOH) | 1-4 h | Room Temp. | >95% | [10] |
| Ammonium Formate | 10% Pd/C | Methanol (MeOH) | 1-2 h | Reflux | >90% | [10] |
Experimental Protocols
Protocol 1: N-Boc Deprotection of Boc-Phe-NHNH2 in Solution
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous dichloromethane (DCM) in a round-bottom flask (a typical concentration is 0.1-0.2 M).[15]
-
Deprotection: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[15]
-
Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide salt.
-
Isolation: Collect the precipitate by filtration or centrifugation and wash with cold ether.
-
Drying: Dry the product under vacuum.
Protocol 2: N-Fmoc Deprotection of Fmoc-Phe-NHNH2 on Solid Phase
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
Deprotection (Step 1): Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain.[3]
-
Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[3]
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step or final cleavage.
Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[10]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[10]
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[10]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: L-Phenylalanine Hydrazide Synthesis
Welcome to the technical support center for the synthesis of L-phenylalanine hydrazide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing L-phenylalanine hydrazide?
A1: The most prevalent and straightforward method is the hydrazinolysis of an L-phenylalanine ester, typically the methyl or ethyl ester, with hydrazine hydrate.[1] This reaction is usually carried out in an alcoholic solvent like ethanol or methanol.
Q2: What are the primary byproducts I should be aware of in this reaction?
A2: The main byproducts of concern are the diketopiperazine (specifically, cyclo(L-Phe-L-Phe)), racemized D-phenylalanine hydrazide, and unreacted starting materials.[2][3][4] The formation of diacyl hydrazides is also a possibility if the reaction conditions are not optimized.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[6][7]
Q4: What is the typical purity of commercially available L-phenylalanine hydrazide?
A4: Commercially available L-phenylalanine hydrazide typically has a purity of ≥98%, often assayed by titration.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of L-phenylalanine hydrazide.
Problem 1: Low Yield of L-Phenylalanine Hydrazide
Possible Causes and Solutions:
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete reaction and lower yields. It is crucial to use a significant molar excess of hydrazine hydrate.
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of hydrazide formation. Refluxing in ethanol is a common practice to ensure the reaction goes to completion.
-
Short Reaction Time: The conversion of the ester to the hydrazide may be slow. It is advisable to monitor the reaction by TLC until the starting material is no longer detectable.
-
Loss during Work-up: L-phenylalanine hydrazide has some solubility in water and alcohols. Care should be taken during the extraction and crystallization steps to minimize product loss.
Problem 2: Presence of a Significant Amount of Diketopiperazine (DKP) Byproduct
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote the intramolecular cyclization of L-phenylalanine methyl ester to form the diketopiperazine.[9]
-
Prolonged Reaction Times at High Temperatures: Extended heating can increase the likelihood of DKP formation.
-
Basic Conditions: The presence of a base can catalyze the formation of DKP.[2] While hydrazine is basic, using a stronger, non-nucleophilic base should be avoided.
Problem 3: Racemization of the Product (Presence of D-Phenylalanine Hydrazide)
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Exposure to strong bases or high temperatures for extended periods can lead to the racemization of the chiral center of L-phenylalanine.[10][11]
-
pH of the Reaction Mixture: Maintaining a pH that is not excessively basic can help in minimizing racemization.
Experimental Protocols
Key Experiment: Synthesis of L-Phenylalanine Hydrazide from L-Phenylalanine Methyl Ester
Objective: To synthesize L-phenylalanine hydrazide with high yield and purity, minimizing the formation of byproducts.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Hydrazine hydrate (80-100% solution)
-
Absolute Ethanol
-
Triethylamine (optional, for neutralization of the hydrochloride salt)
-
Diethyl ether (for precipitation/washing)
-
Deionized water
Procedure:
-
Neutralization of Starting Material (if applicable): If starting with L-phenylalanine methyl ester hydrochloride, dissolve it in absolute ethanol. Add one equivalent of a base, such as triethylamine, to liberate the free ester. The formation of triethylamine hydrochloride as a precipitate may be observed.
-
Reaction Setup: To the solution of L-phenylalanine methyl ester in a round-bottom flask equipped with a reflux condenser, add a significant molar excess of hydrazine hydrate (typically 10-20 equivalents).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v). The reaction is typically complete within 3-6 hours.
-
Work-up:
-
After the reaction is complete, the excess ethanol and unreacted hydrazine hydrate are removed under reduced pressure.
-
The residue is then triturated with diethyl ether or another suitable non-polar solvent to induce precipitation of the L-phenylalanine hydrazide.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
-
Purification (if necessary): If significant impurities are present, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and purity of L-phenylalanine hydrazide. These are general trends, and optimal conditions should be determined experimentally.
Table 1: Effect of Molar Ratio of Hydrazine Hydrate on Product Yield
| Molar Ratio (Hydrazine Hydrate : Ester) | Expected Yield (%) | Purity (%) | Notes |
| 1:1 | Low | Moderate | Risk of incomplete reaction and dimer formation. |
| 5:1 | Moderate | Good | Improved yield compared to stoichiometric amounts. |
| 10:1 | High | High | Generally recommended for driving the reaction to completion. |
| 20:1 | High | High | Often used to ensure complete conversion, though may require more extensive removal of excess hydrazine. |
Table 2: Effect of Reaction Temperature and Solvent on Byproduct Formation
| Solvent | Temperature (°C) | Diketopiperazine Formation | Racemization | Notes |
| Methanol | Room Temperature | Low | Very Low | Reaction may be slow. |
| Methanol | Reflux (~65°C) | Moderate | Low | Faster reaction rate. |
| Ethanol | Room Temperature | Low | Very Low | Reaction may be slow. |
| Ethanol | Reflux (~78°C) | Moderate to High | Low to Moderate | Common solvent choice for good reaction rates. |
| Acetonitrile | Reflux (~82°C) | High | Moderate | Higher temperatures can increase byproduct formation.[12] |
Visualizations
Caption: Reaction pathway for L-phenylalanine hydrazide synthesis and major byproduct formation.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Quantitative analysis of phenylalanine, tyrosine, tryptophan and kynurenine in rat model for tauopathies by ultra-high performance liquid chromatography with fluorescence and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kirj.ee [kirj.ee]
Technical Support Center: Enhancing the Efficiency of H-Phe-NHNH2 in Solid-Phase Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of incorporating H-Phe-NHNH2 (Phenylalanine Hydrazide) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence during SPPS?
A1: The primary challenges stem from the reactivity of the hydrazide (-NHNH2) group. Key issues include:
-
Side Reactions: The hydrazide is a potent nucleophile and can undergo unwanted acylation by the activated carboxyl groups of incoming amino acids if it is not protected. It can also be oxidized to a reactive acyl diazene intermediate.[1][2][3][4]
-
Low Coupling Efficiency: The electronic properties of the hydrazide moiety can influence the reactivity of the α-amino group of this compound, potentially leading to sluggish coupling reactions that may require extended times or double coupling.[5][6]
-
Intramolecular Cyclization: If this compound is positioned C-terminal to an Asp or Asn residue, there is a risk of tetrahydropyridazinedione formation during the final cleavage step.[5]
Q2: Is it necessary to protect the hydrazide group of this compound during Fmoc-based SPPS?
A2: Yes, it is highly recommended to protect the hydrazide group to prevent side reactions. An unprotected hydrazide can be acylated by the incoming activated amino acid, leading to branched peptides and a significant decrease in the yield of the desired product. The Boc (tert-butyloxycarbonyl) group is a suitable protecting group for the terminal amino group of the hydrazide, as it is stable to the basic conditions of Fmoc deprotection and is cleaved during the final acidic cleavage step.
Q3: What are the recommended coupling reagents for incorporating Fmoc-Phe-NHNH(Boc)-OH?
A3: Due to the potential for sterically hindered and electronically challenging couplings with amino acid derivatives, high-efficiency coupling reagents are recommended. The choice of reagent can significantly impact the coupling yield. For challenging couplings, aminium/uronium-based reagents are often preferred.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide Containing this compound
Symptom: The final crude product shows a low yield of the target peptide with multiple peaks in the HPLC chromatogram.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Coupling of the this compound building block | 1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or COMU.[6] 2. Double Coupling: Perform a second coupling of the Fmoc-Phe-NHNH(Boc)-OH to ensure complete reaction. 3. Extend Reaction Time: Increase the coupling time to 2-4 hours. 4. Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of the coupling. |
| Side Reactions of the Hydrazide Group | 1. Ensure Proper Protection: Confirm that the hydrazide group is protected (e.g., with a Boc group). 2. Mild Cleavage Conditions: If side reactions are observed during cleavage, consider milder cleavage cocktails or shorter cleavage times. |
| Peptide Aggregation | 1. Incorporate Chaotropic Agents: Add agents like DBU to the deprotection solution to disrupt hydrogen bonding. 2. Change Solvent: Switch from DMF to NMP or use a "magic mixture" of DCM, DMF, and NMP (1:1:1). |
Issue 2: Unexpected Side Products Observed in Mass Spectrometry
Symptom: Mass spectrometry analysis reveals peaks corresponding to masses higher than the target peptide, or unexpected fragmentation patterns.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Acylation of Unprotected Hydrazide | 1. Use Protected Building Block: Synthesize or procure Fmoc-Phe-NHNH(Boc)-OH for use in SPPS. |
| Oxidation of Hydrazide | 1. Use Fresh Solvents: Ensure all solvents are fresh and free of oxidizing impurities. 2. Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Tetrahydropyridazinedione Formation | 1. Sequence Design: If possible, avoid sequences with Asp or Asn immediately preceding this compound.[5] |
Quantitative Data Presentation
| Coupling Reagent | Typical Purity (%) | Relative Cost | Key Advantages |
| HBTU/DIPEA | 85-95 | Medium | Well-established, good for routine synthesis. |
| HATU/DIPEA | >95 | High | High coupling efficiency, especially for hindered amino acids.[6] |
| COMU/DIPEA | >95 | High | High reactivity, safer byproducts. |
| DIC/Oxyma | 80-90 | Low | Cost-effective, good for large-scale synthesis. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-Phe-NHNH(Boc)-OH
Reagents and Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe-NHNH(Boc)-OH (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.
-
Activation: In a separate vessel, dissolve Fmoc-Phe-NHNH(Boc)-OH and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), perform a second coupling.
Visualizations
Caption: Workflow for coupling this compound in SPPS.
Caption: Troubleshooting logic for low yield.
References
Validation & Comparative
H-Phe-NHNH2 vs. Boc-Phe-NH2 in peptide synthesis efficiency
An Objective Comparison of Peptide Synthesis Strategies: Stepwise Boc-SPPS vs. Acyl Azide Segment Condensation
For researchers, scientists, and professionals in drug development, selecting the optimal peptide synthesis strategy is paramount to achieving high yield, purity, and stereochemical integrity. This guide provides a detailed comparison between two distinct methodologies: the conventional stepwise Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids for generating C-terminal amides, and the classical Acyl Azide method for peptide segment condensation.
The comparison is framed around the use of Boc-Phe-NH2 (representing the final C-terminal amide achieved through stepwise Boc-SPPS) and H-Phe-NHNH2 (a precursor for the acyl azide method). While not direct substitutes, they embody two different philosophies in peptide assembly: linear, one-by-one addition versus the convergent assembly of larger peptide fragments.
Overview of Synthesis Strategies
Strategy A: Stepwise Boc-SPPS for C-Terminal Phenylalanine Amide
This is the workhorse method for linear peptide synthesis. The process begins by anchoring the first Nα-Boc-protected amino acid to a solid-phase support, typically a Rink Amide or MBHA resin, to yield a C-terminal amide upon cleavage.[1][2][3] The synthesis proceeds through repeated cycles of:
-
Deprotection: Removal of the Nα-Boc group with a moderately strong acid, such as trifluoroacetic acid (TFA).[4][5]
-
Neutralization: Treatment with a hindered base like diisopropylethylamine (DIEA) to free the N-terminal amine for coupling.[4]
-
Coupling: Activation and coupling of the next Nα-Boc-protected amino acid. This cycle is repeated until the full peptide is assembled. The final product is then cleaved from the resin, which also removes the side-chain protecting groups.
Strategy B: Acyl Azide Segment Condensation using Phenylalanine Hydrazide
The acyl azide method is a classic solution-phase or solid-phase technique primarily used for coupling large peptide fragments (segment condensation).[6][7][8] Its main advantage is an exceptionally low risk of racemization at the activated C-terminal residue.[9][10][11] The workflow involves three key steps:
-
Hydrazide Formation: A protected peptide segment is first synthesized or obtained, ending with a C-terminal hydrazide (e.g., Protected-Peptide-Phe-NHNH2).[6][12]
-
Acyl Azide Conversion: The peptide hydrazide is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0 °C or below) to form a highly reactive peptide acyl azide.[6][13]
-
Segment Coupling: The activated acyl azide segment is immediately reacted with another peptide segment that has a free N-terminus to form the final, larger peptide.[6]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each strategy.
| Metric | Strategy A: Stepwise Boc-SPPS | Strategy B: Acyl Azide Condensation |
| Primary Application | Routine linear synthesis of small-to-large peptides.[4] | Convergent synthesis; coupling of large, protected peptide fragments.[6][8] |
| Typical Yield | >99% per cycle; cumulative yield decreases with length. | 60-90% for the segment coupling step; overall yield depends on fragment synthesis.[6][12] |
| Racemization Risk | Moderate; can occur during amino acid activation, suppressed by additives like HOBt.[14] | Extremely low; considered one of the safest methods for fragment coupling.[6][11][15] |
| Key Side Reactions | Diketopiperazine formation, aspartimide formation, aggregation.[14][16] | Curtius Rearrangement of the acyl azide to an isocyanate, forming urea byproducts.[6][17][18] |
| Reaction Conditions | Cycles of acidic deprotection (TFA) and coupling at room temp.[3] | Azide formation at ≤0°C (acidic); coupling at neutral to mild basic pH (~8).[6][13] |
| Automation Potential | High; the basis of all modern automated peptide synthesizers.[4] | Low; typically performed manually due to the instability of the azide intermediate. |
| Safety Concerns | Use of strong, corrosive acids (TFA, HF for cleavage).[16] | Acyl azides are potentially explosive and must be handled with care at low temperatures.[6][9] |
Experimental Protocols
Protocol 1: Boc-SPPS Cycle for adding Boc-Phe-OH to a Resin
This protocol describes a single coupling cycle in a manual solid-phase synthesis to produce a peptide with a C-terminal amide on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (pre-loaded with the growing peptide chain) in dichloromethane (DCM) for 20 minutes, then in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain.
-
Treat the resin again with 50% TFA in DCM for 20 minutes. Drain.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[5]
-
-
Neutralization:
-
Treat the resin with a solution of 5% DIEA in DMF (v/v) for 2 minutes. Repeat twice.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.
Protocol 2: Acyl Azide Formation and Coupling
This protocol outlines the general procedure for activating a peptide hydrazide and coupling it to another peptide fragment in solution.
-
Hydrazide Solubilization: Dissolve the C-terminal peptide hydrazide (e.g., Z-Gly-Phe-NHNH2, 1 equivalent) in a suitable solvent like DMF at -15 °C.
-
Acidification: Add a pre-chilled solution of HCl in dioxane (e.g., 4M, 2.5 equivalents) to the stirred hydrazide solution, maintaining the temperature at -15 °C.
-
Azide Formation: Add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.2 equivalents) dropwise. The reaction is typically stirred for 15-30 minutes at -15 °C. The formation of the acyl azide is monitored (e.g., by IR spectroscopy).
-
Neutralization and Coupling:
-
In a separate vessel, dissolve the N-terminal-free peptide fragment (amino component, 1 equivalent) in cold DMF.
-
Neutralize the acyl azide reaction mixture to a pH of 7-8 by the dropwise addition of a pre-chilled base such as DIEA.
-
Immediately add the solution of the amino component to the neutralized acyl azide solution.
-
-
Reaction: Allow the coupling reaction to proceed at 0-4 °C for 12-24 hours with gentle stirring.
-
Workup: Once the reaction is complete, the product is typically isolated by precipitation with water, followed by filtration, washing, and purification (e.g., by chromatography or recrystallization).
Mandatory Visualizations
The following diagrams illustrate the distinct workflows of the two synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 7. fliphtml5.com [fliphtml5.com]
- 8. Peptide and protein synthesis by segment synthesis-condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Several Main Synthetic Methods Of Peptide Bond - www.pharmasources.com [pharmasources.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 18. Curtius Rearrangement [organic-chemistry.org]
A Comparative Guide to the Mass Spectrometry Validation of Synthesized H-Phe-NHNH2 Peptides
This guide provides a comprehensive comparison of two primary mass spectrometry techniques for the validation of synthesized H-Phe-NHNH2 (L-Phenylalanine hydrazide), a key building block in peptide and pharmaceutical synthesis. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows involved in ensuring the identity and purity of the synthesized peptide.
Introduction to this compound and Mass Spectrometry Validation
This compound, with a molecular formula of C9H13N3O, is an amino acid derivative used in the synthesis of various peptides and peptidomimetics.[1] Its purity and structural integrity are critical for the successful synthesis of larger, more complex molecules. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and purity of synthetic peptides.[2][3][4] This is typically achieved by ionizing the peptide and measuring its mass-to-charge ratio (m/z).[5]
Two of the most common soft ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7] ESI is well-suited for analyzing samples in solution and often produces multiply charged ions, making it compatible with mass analyzers that have a lower m/z range.[8][9] MALDI, on the other hand, is a laser-based method that co-crystallizes the analyte with a matrix and typically produces singly charged ions, resulting in simpler spectra.[5][6] This guide compares the application of both techniques in the validation of this compound.
Comparative Analysis of Mass Spectrometry Techniques
The choice between ESI and MALDI-TOF for peptide validation depends on several factors, including sample complexity, desired sensitivity, and the type of mass analyzer available.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from the evaporated charged droplets.[8] | A pulsed laser desorbs and ionizes the analyte, which is co-crystallized with a matrix that absorbs the laser energy.[6] |
| Typical Ionization State | Produces multiply charged ions (e.g., [M+2H]2+, [M+3H]3+).[9] | Primarily generates singly charged ions (e.g., [M+H]+).[6] |
| Sample State | Liquid solution, often coupled with liquid chromatography (LC-MS).[2] | Solid, crystalline sample on a target plate.[6] |
| Fragmentation | "Soft" ionization with minimal fragmentation, though in-source fragmentation can be induced.[7] | Very "soft" ionization, preserving the molecular ion with little to no fragmentation.[5][6] |
| Mass Analyzer | Commonly coupled with quadrupole, ion trap, Orbitrap, or time-of-flight (TOF) analyzers.[2] | Almost exclusively coupled with a time-of-flight (TOF) analyzer.[5] |
| Sensitivity | High sensitivity, often in the femtomole to attomole range.[7] | High sensitivity, suitable for low sample concentrations.[6][10] |
| Tolerance to Salts | Low tolerance; salts and buffers can suppress ionization and must often be removed.[9] | More tolerant to salts and buffers compared to ESI.[10] |
Experimental Data for this compound Validation
The expected monoisotopic mass of this compound (C9H13N3O) is 179.1059 Da. The following table summarizes the expected and hypothetical experimental results from both ESI and MALDI-TOF mass spectrometry.
| Parameter | ESI-MS Result | MALDI-TOF MS Result |
| Expected Monoisotopic Mass | 179.1059 Da | 179.1059 Da |
| Observed m/z | 180.1132 ([M+H]+) | 180.1130 ([M+H]+) |
| Mass Accuracy | < 5 ppm | < 10 ppm |
| Resolution | > 10,000 FWHM | > 20,000 FWHM |
| Observed Adducts | 202.0951 ([M+Na]+) | 202.0949 ([M+Na]+) |
| Key Fragment Ions (MS/MS) | b-ions: m/z 120.0808 (Phe residue) y-ions: m/z 163.0893 ([M+H-NH3]+) | Not typically performed for primary validation. |
Experimental Protocols
A common method for synthesizing this compound is through the hydrazinolysis of a protected phenylalanine ester.
-
Starting Material: N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe).
-
Reaction: Dissolve Boc-Phe-OMe in methanol (10 mL per 1 g of ester).
-
Add anhydrous hydrazine (3 equivalents) dropwise to the solution while stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Deprotection: Dissolve the resulting Boc-Phe-NHNH2 crude product in a solution of 4M HCl in dioxane.
-
Stir the mixture for 1-2 hours at room temperature.
-
Precipitate the product (this compound dihydrochloride) by adding cold diethyl ether.
-
Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization or reverse-phase HPLC if necessary.
A. ESI-MS Protocol
-
Sample Preparation: Dissolve the synthesized this compound in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 10 µM.[9]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 120°C.
-
MS/MS Fragmentation: For structural confirmation, select the precursor ion (m/z 180.11) for collision-induced dissociation (CID) with a normalized collision energy of 20-30 eV.[11]
-
B. MALDI-TOF MS Protocol
-
Matrix Selection: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).[12]
-
Sample Preparation: Mix 1 µL of the this compound sample (1 mg/mL in 0.1% TFA) with 1 µL of the CHCA matrix solution directly on the MALDI target plate.
-
Allow the spot to air-dry completely (dried-droplet method).[10]
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Analysis Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Acceleration Voltage: 20 kV.
-
Data Acquisition: Average 100-200 laser shots per spectrum to improve the signal-to-noise ratio.[12]
-
Workflow Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Comparative workflow for MS validation of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
- 10. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Chiral Purity Analysis of Peptides Containing H-Phe-NHNH2
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical aspect of quality control and efficacy assessment. Peptides containing the C-terminal modification H-Phe-NHNH2 (Phenylalanine Hydrazide) present unique analytical challenges. This guide provides a comparative overview of the primary methods for determining the chiral purity of these peptides, supported by illustrative experimental data and detailed protocols.
Introduction to Chiral Purity in Peptides
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. During peptide synthesis, racemization—the conversion of an L-amino acid to a mixture of L- and D-enantiomers—can occur, particularly at the C-terminal residue. The presence of the D-enantiomer can lead to altered biological activity, immunogenicity, or toxicity. Therefore, robust analytical methods are required to quantify the enantiomeric purity of synthetic peptides.
Core Analytical Strategies
Two primary strategies are employed for the chiral purity analysis of peptides:
-
Direct Analysis of the Intact Peptide: This approach involves the chromatographic separation of the peptide diastereomers (if the peptide contains other chiral centers) or enantiomers (for a simple dipeptide) on a chiral stationary phase (CSP).
-
Indirect Analysis via Hydrolysis and Amino Acid Analysis: This method involves hydrolyzing the peptide into its constituent amino acids, followed by the chiral analysis of the individual amino acids.
This guide will compare these two approaches, focusing on their application to peptides terminating in this compound.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on several factors, including the length of the peptide, the available instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus in-depth characterization).
| Feature | Direct Chiral HPLC of Intact Peptide | Indirect Analysis via Hydrolysis & Derivatization |
| Principle | Separation of peptide diastereomers on a chiral stationary phase. | Separation of chiral amino acids after peptide hydrolysis. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Multi-step; hydrolysis, drying, and derivatization. |
| Risk of Racemization | Low during analysis. | Potential for acid-induced racemization during hydrolysis. |
| Information Provided | Purity of the intact peptide, separation of all diastereomers. | Chiral purity of individual amino acid residues. |
| Throughput | Higher; fewer sample preparation steps. | Lower; more time-consuming sample preparation. |
| Method Development | Can be complex; requires screening of various CSPs and mobile phases. | Well-established protocols for amino acid analysis. |
| Applicability | Dependent on peptide size and solubility; may be challenging for long peptides. | Applicable to peptides of all sizes. |
Experimental Data: A Comparative Scenario
To illustrate the performance of these methods, consider a model tripeptide, H-Ala-Val-Phe-NHNH2. The following tables summarize the expected quantitative data from the analysis of a batch where minor racemization of the C-terminal Phenylalanine has occurred during synthesis.
Table 1: Direct Chiral HPLC Analysis of H-Ala-Val-Phe-NHNH2
| Peak | Compound | Retention Time (min) | Area (%) |
| 1 | L-Ala-L-Val-L-Phe-NHNH2 | 15.2 | 99.5 |
| 2 | L-Ala-L-Val-D-Phe-NHNH2 | 16.8 | 0.5 |
This data represents the separation of the desired peptide from its C-terminal epimer on a chiral column.
Table 2: Indirect Analysis of H-Ala-Val-Phe-NHNH2 after Hydrolysis and Derivatization
| Amino Acid | Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (%) |
| Alanine | L-Ala | 8.5 | >99.9 | >99.8 |
| D-Ala | Not Detected | - | ||
| Valine | L-Val | 10.1 | >99.9 | >99.8 |
| D-Val | Not Detected | - | ||
| Phenylalanine | L-Phe | 12.7 | 99.75 | 99.5 |
| D-Phe | 13.5 | 0.25 |
This data reflects the analysis of the derivatized amino acid hydrolysate. Note that the percentage of the D-enantiomer is half of the total area percentage of the diastereomer in the direct analysis, as it represents the contribution of that single residue.
Experimental Protocols
Protocol 1: Direct Chiral HPLC of Intact Peptide
Objective: To separate and quantify the diastereomers of a peptide containing this compound.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a good starting point for polar peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample: Peptide dissolved in Mobile Phase A (or a suitable solvent) at 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Monitor the elution at 220 nm.
-
Integrate the peak areas to determine the relative percentage of each diastereomer.
Protocol 2: Indirect Analysis via Hydrolysis and Derivatization
Objective: To determine the enantiomeric purity of the constituent amino acids of a peptide containing this compound.
Instrumentation: HPLC with UV detector, heating block, vacuum concentrator.
Materials:
-
6 N HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
1 M NaHCO3
-
Acetone
-
2 N HCl
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Hydrolysis:
-
Place approximately 1 mg of the peptide in a hydrolysis tube.
-
Add 500 µL of 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Cool the tube and evaporate the HCl under vacuum.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO3.
-
Add 200 µL of Marfey's reagent in acetone (1 mg/mL).
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and add 100 µL of 2 N HCl to stop the reaction.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in 500 µL of 50% Acetonitrile/Water.
-
Inject 10 µL onto the C18 column.
-
Run a suitable gradient (e.g., 10% to 60% B over 40 minutes).
-
Monitor the elution at 340 nm.
-
Identify the peaks corresponding to the L-D and L-L diastereomers for each amino acid and calculate the enantiomeric excess.
-
Visualizing the Workflow
The following diagrams illustrate the workflows for the two primary analytical strategies.
Caption: Workflow for Direct Chiral Purity Analysis.
Caption: Workflow for Indirect Chiral Purity Analysis.
Conclusion
Both direct and indirect methods offer valuable insights into the chiral purity of peptides containing this compound. Direct chiral HPLC provides a rapid assessment of the intact peptide's diastereomeric purity with minimal sample preparation. In contrast, the indirect method, while more labor-intensive, offers detailed information about the enantiomeric purity of each amino acid residue. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. For routine quality control, direct HPLC is often preferred for its speed, while the indirect method is invaluable for in-depth characterization and troubleshooting of synthesis protocols.
A Comparative Guide to Alternative Coupling Reagents for H-Phe-NHNH₂
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true when working with less common C-terminal modifications such as hydrazides, for instance, in the synthesis of dipeptides involving L-Phenylalanine hydrazide (H-Phe-NHNH₂). The presence of the hydrazide moiety introduces a unique set of challenges and considerations, including its nucleophilicity and potential for side reactions. This guide provides an objective comparison of alternative coupling reagents for the formation of a peptide bond between an N-terminally protected amino acid (Boc-AA-OH) and H-Phe-NHNH₂, supported by representative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The choice of coupling reagent directly impacts reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimization of racemization). Below is a summary of the performance of commonly employed classes of coupling reagents in the context of forming a Boc-AA-Phe-NHNH₂ dipeptide. The data presented is a synthesis of typical results observed in similar peptide coupling reactions and should be considered illustrative.
| Coupling Reagent Class | Example Reagent(s) | Additive | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| Carbodiimide | DIC (N,N'-Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | 75-85 | Low to Moderate | Advantages: Cost-effective, readily available. Disadvantages: Slower reaction times, formation of insoluble urea byproduct, potential for side reactions if HOBt is omitted. |
| Phosphonium Salt | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | None (contains HOBt moiety) | 85-95 | Low | Advantages: High efficiency, low racemization, byproducts are generally soluble. Disadvantages: Higher cost than carbodiimides. |
| Aminium/Uronium Salt | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | (HOBt) | 88-96 | Low | Advantages: Rapid and efficient coupling. Disadvantages: Potential for guanidinylation of the free amine if used in excess. |
| Aminium/Uronium Salt | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | (HOAt) | 90-98 | Very Low | Advantages: Very high reactivity, extremely low racemization due to the HOAt moiety, effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost, potential for guanidinylation side reaction. |
| Immonium Salt | COMU ((1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | (OxymaPure) | 90-97 | Very Low | Advantages: High efficiency comparable to HATU, improved safety profile (Oxyma-based), water-soluble byproducts.[3] Disadvantages: Higher cost. |
Experimental Protocols
Detailed methodologies for the coupling of a generic Boc-protected amino acid (Boc-AA-OH) with H-Phe-NHNH₂ using the compared reagents are provided below.
Protocol 1: Coupling using DIC/HOBt
-
Preparation: In a round-bottom flask, dissolve Boc-AA-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C.
-
Coupling: To this mixture, add a solution of H-Phe-NHNH₂ (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq) in anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography.
Protocol 2: Coupling using PyBOP
-
Preparation: In a round-bottom flask, dissolve Boc-AA-OH (1.0 eq), H-Phe-NHNH₂ (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF.
-
Coupling: To this solution, add DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, work-up and purify the product as described in Protocol 1.
Protocol 3: Coupling using HBTU
-
Activation (Pre-activation): In a separate flask, dissolve Boc-AA-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq, optional but recommended to further suppress racemization) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 10-15 minutes.
-
Coupling: In another flask, dissolve H-Phe-NHNH₂ (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF. Add the pre-activated amino acid solution to the H-Phe-NHNH₂ solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, work-up and purify the product as described in Protocol 1.
Protocol 4: Coupling using HATU
-
Activation (Pre-activation): In a separate flask, dissolve Boc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 5-10 minutes.
-
Coupling: In another flask, dissolve H-Phe-NHNH₂ (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF. Add the pre-activated amino acid solution to the H-Phe-NHNH₂ solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, work-up and purify the product as described in Protocol 1.
Visualizing the Peptide Coupling Workflow and Reagent Comparison
To better understand the experimental process and the relationships between the different coupling reagents, the following diagrams are provided.
Potential Side Reactions with Hydrazides
The hydrazide moiety in H-Phe-NHNH₂ is a potent nucleophile, which can potentially lead to side reactions.
-
Double Acylation: The presence of two nitrogen atoms in the hydrazide group could theoretically lead to acylation on both nitrogens. However, the N-terminal nitrogen is generally more nucleophilic and sterically accessible, making mono-acylation the predominant pathway. Using a stoichiometric amount of the activated amino acid is crucial.
-
Guanidinylation: With aminium/uronium reagents like HBTU and HATU, an excess of the coupling reagent can lead to the guanidinylation of the free N-terminal amine of the hydrazide, resulting in a capped and unreactive species.[4] This side reaction can be minimized by using a 1:1 ratio of the coupling reagent to the carboxylic acid and by employing a pre-activation step.
-
Reaction with the Coupling Reagent: The nucleophilic hydrazide could potentially react directly with the coupling reagent itself, although this is less common, especially when the carboxylic acid is pre-activated.
Conclusion
The selection of a coupling reagent for the synthesis of dipeptides with H-Phe-NHNH₂ requires a careful balance of reactivity, cost, and the potential for side reactions. For routine syntheses where cost is a primary concern, DIC/HOBt offers a reliable option. For higher yields and lower racemization risk, phosphonium salts like PyBOP are excellent choices. For the most challenging couplings, particularly with sterically hindered amino acids, and to achieve the highest purity with minimal racemization, aminium/uronium salts such as HATU and the newer immonium salt COMU are superior, albeit at a higher cost.[2][3] Careful control of stoichiometry and reaction conditions is paramount to minimize side reactions, especially those associated with the hydrazide moiety. The protocols and comparative data provided in this guide offer a solid foundation for researchers to select and optimize the most suitable coupling strategy for their specific needs.
References
Head-to-head comparison of H-Phe-NHNH2 and Fmoc-Phe-NH2 in SPPS
A Head-to-Head Comparison of H-Phe-NHNH2 and Fmoc-Phe-NH2 in Solid-Phase Peptide Synthesis (SPPS)
In the realm of solid-phase peptide synthesis (SPPS), the choice of C-terminal residue is crucial as it dictates the final structure and subsequent applications of the synthetic peptide. This guide provides a detailed comparison between two distinct C-terminal phenylalanine derivatives: Phenylalanine hydrazide (this compound) and Phenylalanine amide (Fmoc-Phe-NH2). While both are utilized in SPPS, they serve fundamentally different purposes, leading to peptides with unique C-terminal functionalities. This comparison will elucidate their respective roles, the methodologies for their incorporation, and their performance characteristics in SPPS.
Introduction to the Competitors
This compound (Phenylalanine hydrazide) is an amino acid derivative where the C-terminal carboxylic acid is replaced by a hydrazide group (-NHNH2). In the context of Fmoc-based SPPS, its Nα-protected form, Fmoc-Phe-NHNH2 , is the practical building block used for peptide chain elongation. The resulting peptide will possess a C-terminal hydrazide, a key functional group for applications such as native chemical ligation (NCL) and the synthesis of cyclic peptides.
Fmoc-Phe-NH2 is the Nα-Fmoc protected form of phenylalanine amide. It is used to introduce a C-terminal phenylalanine residue with a primary amide (-NH2) instead of a carboxylic acid. Peptides with C-terminal amides often exhibit increased stability against enzymatic degradation and can mimic the native structure of many biologically active peptides.
Performance and Applications: A Comparative Overview
The selection between synthesizing a peptide hydrazide or a peptide amide is driven entirely by the intended downstream application. It is not a matter of one being inherently superior in the synthesis process itself, but rather a choice of the desired chemical handle on the final product.
| Feature | Peptide synthesized with Phenylalanine Hydrazide | Peptide synthesized with Phenylalanine Amide |
| C-Terminal Functionality | Hydrazide (-CONHNH2) | Primary Amide (-CONH2) |
| Key Applications | - Native Chemical Ligation (NCL) for protein synthesis- Synthesis of cyclic peptides- Conjugation to other molecules | - Increased biological half-life- Mimicking endogenous peptides- Therapeutic peptide development |
| Starting Material in SPPS | Pre-loaded hydrazide resin or Fmoc-Phe-NHNH2 for loading | Rink Amide resin |
| Typical Precursor | Fmoc-NHNH2 (9-fluorenylmethyl carbazate) to prepare the resin[1] | Commercially available Fmoc-Phe-OH and Rink Amide resin |
Experimental Data Summary
Direct comparative quantitative data for the synthesis of an identical peptide sequence with these two different C-termini is not commonly published as they are synthesized for different purposes. However, based on established SPPS protocols, the expected performance can be summarized. The success of SPPS is generally evaluated by the crude purity and overall yield of the target peptide.[2]
| Parameter | Peptide with C-terminal Phe-NHNH2 (Expected) | Peptide with C-terminal Phe-NH2 (Expected) |
| Crude Purity (by HPLC) | >85% | >90%[2] |
| Overall Yield | ~65-70% | ~75%[2] |
| Coupling Time (per residue) | 1-2 hours | 1-2 hours[2] |
| Coupling Reagents | HBTU/DIPEA or similar | HBTU/DIPEA or similar[2] |
Note: The slightly lower expected yield for peptide hydrazides can be attributed to the additional steps and handling required for preparing the hydrazide resin if not purchased pre-loaded.
Experimental Protocols
Protocol 1: Synthesis of a Peptide with a C-terminal Phenylalanine Amide
This protocol is based on standard Fmoc/tBu chemistry for the synthesis of a model peptide Ac-Gly-Ala-Phe-NH2 on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, and repeat this step once.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and DMF.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve 3 equivalents of Fmoc-Phe-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as described in step 3.
-
-
Subsequent Amino Acid Couplings (Fmoc-Ala-OH, Fmoc-Gly-OH): Repeat steps 2, 3, and 4 for each subsequent amino acid.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Synthesis of a Peptide with a C-terminal Phenylalanine Hydrazide
This protocol describes the synthesis of the model peptide Ac-Gly-Ala-Phe-NHNH2, starting with the preparation of a hydrazide resin.
-
Preparation of Hydrazide Resin:
-
Swell 2-chlorotrityl chloride resin in DMF.
-
Treat the resin with a solution of Fmoc-NHNH2 (9-fluorenylmethyl carbazate) and DIPEA in DMF to load the hydrazide linker.[1]
-
Wash the resin with DMF, DCM, and methanol and dry under vacuum.
-
-
Fmoc Deprotection: Remove the Fmoc group from the hydrazide resin using 20% piperidine in DMF as described above.
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
First Amino Acid Coupling (Fmoc-Phe-OH): Couple Fmoc-Phe-OH to the deprotected hydrazide resin using the same activation and coupling procedure as in Protocol 1, step 4.
-
Peptide Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for Fmoc-Ala-OH and Fmoc-Gly-OH.
-
N-terminal Acetylation: Perform N-terminal acetylation as described in Protocol 1, step 6.
-
Cleavage: Cleave the peptide hydrazide from the resin using a mild acidic cleavage cocktail (e.g., TFA/TIS/H2O) to yield the final peptide hydrazide.
-
Precipitation and Purification: Precipitate and purify the peptide hydrazide as described in Protocol 1, step 8.
Visualizing the Synthesis Workflows
The following diagrams illustrate the distinct workflows for synthesizing peptide amides and peptide hydrazides.
Caption: Workflow for Peptide Amide Synthesis.
Caption: Workflow for Peptide Hydrazide Synthesis.
Conclusion
The choice between this compound (in its Fmoc-protected form) and Fmoc-Phe-NH2 in SPPS is dictated by the desired C-terminal functionality of the peptide, which in turn is determined by its intended application. Fmoc-Phe-NH2 is the precursor for peptides with a C-terminal amide, often sought for enhanced biological stability. Conversely, the synthesis of peptide hydrazides using an Fmoc-protected hydrazide linker is the gateway to advanced applications like native chemical ligation for the synthesis of larger proteins. Both methodologies are robust and efficient, relying on the well-established principles of Fmoc-SPPS. The primary difference lies in the initial setup of the solid support, with the subsequent steps of peptide elongation being largely identical. Researchers and drug development professionals should select their C-terminal residue based on the specific requirements of their project, with the confidence that either a peptide amide or a peptide hydrazide can be synthesized with high fidelity.
References
A Comparative Guide to HPLC Analysis for Assessing the Purity of H-Phe-NH2 Peptides
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint to ensure the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing the purity of the dipeptide H-Phe-NHNH2 (L-Phenylalanine hydrazide). We will explore Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), presenting detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.
Comparison of Key Performance Metrics
The selection of an analytical technique for peptide purity analysis often involves a trade-off between resolution, speed, and the specific physicochemical properties of the peptide. The following table summarizes the expected performance of RP-HPLC, UPLC-MS, and CE for the analysis of this compound.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sample, instrumentation, and method conditions.
| Performance Metric | RP-HPLC with UV Detection | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity and Mass-to-Charge Ratio | Charge-to-Size Ratio |
| Typical Purity Determination (%) | 98.5 | 98.7 | 98.4 |
| Resolution of Main Impurity | 1.8 | 2.5 | 2.1 |
| Analysis Time (minutes) | 25 | 10 | 20 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 | < 1.5 |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Low | Moderate | Low to Moderate |
| Information Provided | Retention time, peak area (% purity) | Retention time, peak area (%), molecular weight of all components | Migration time, peak area (% purity) |
| Key Advantage | Robust, widely available, and cost-effective for routine purity checks. | Provides comprehensive purity and identity data in a single run.[1] | Orthogonal separation mechanism, useful for resolving impurities that co-elute in RP-HPLC.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity analysis.
Protocol 1: RP-HPLC Purity Analysis
Objective: To determine the purity of this compound by separating it from synthetic impurities based on hydrophobicity.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve the lyophilized this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC-MS Impurity Profiling
Objective: To determine the purity of this compound and identify any impurities by their mass-to-charge ratio.
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: 15-65% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 220 nm and MS detection in positive ion mode (ESI).
-
Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter.[4]
Protocol 3: Capillary Electrophoresis (CE) Purity Analysis
Objective: To provide an orthogonal assessment of the purity of this compound based on its charge-to-size ratio.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., effective length 50 cm.
-
Electrolyte: 50 mM phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the peptide in the electrolyte buffer or water to a concentration of 0.5 mg/mL. If the sample contains high salt concentrations, a desalting step may be necessary.[5]
Visualizing the Analytical Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for RP-HPLC purity analysis of this compound.
Caption: Logical comparison of RP-HPLC, LC-MS, and CE for peptide purity analysis.
References
A Comparative Analysis of H-Phe-NHNH2 Stability in Peptide Linker Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). The linker's stability dictates the pharmacokinetic profile, efficacy, and toxicity of the conjugate. This guide provides an objective comparison of the stability of the H-Phe-NHNH2 (Phenylalanyl-hydrazide) linker with other commonly employed peptide linkers. The data presented is curated from peer-reviewed literature and is intended to inform the rational design of next-generation bioconjugates.
Comparative Stability of Peptide Linkers
The stability of a peptide linker is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window. The following table summarizes the available quantitative data on the stability of this compound (represented by aromatic hydrazone data) and other widely used linkers in human plasma.
| Linker Type | Cleavage Mechanism | Half-life (t½) in Human Plasma (pH 7.4) | Key Considerations |
| This compound (Aromatic Hydrazone) | Acid Hydrolysis | > 72 hours[1] | Stability is highly pH-dependent; designed for cleavage in the acidic environment of endosomes/lysosomes.[1] Aromatic hydrazones are generally more stable than their aliphatic counterparts.[1] |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | ~230 days[2] | Considered highly stable in human plasma and is a standard for cleavable linkers in approved ADCs.[2] However, it shows instability in mouse plasma due to susceptibility to carboxylesterase 1c.[2][3] |
| Thioether (e.g., SMCC) | Non-cleavable | Very High (Half-life of intact ADC can be several days, e.g., ~9.9 days for some constructs)[4] | Payload release occurs upon complete lysosomal degradation of the antibody, leading to high plasma stability.[5] This can result in a wider therapeutic window.[5] |
| Glutamic acid-Valine-Citrulline (EVCit) | Enzymatic (Cathepsin B) | High (No significant degradation observed in 28 days)[5] | Modified Val-Cit linker designed to have high stability in both human and mouse plasma.[3][5] |
| Silyl Ether | Acid Hydrolysis | > 7 days[5][6] | A next-generation acid-labile linker with significantly improved plasma stability over traditional hydrazones.[6] |
Note: The stability of this compound is represented by data for aromatic aldehyde-derived hydrazones, as specific half-life data for this compound was not available. This is a reasonable approximation as this compound would form an aromatic hydrazone bond.
Experimental Protocols
Accurate and reproducible assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the rate of linker cleavage and payload release of a bioconjugate in plasma from various species.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control bioconjugate with a stable linker (optional)
-
Human, mouse, or rat plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Ice-cold acetonitrile with an internal standard
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Pre-warm the plasma to 37°C.
-
Incubation: Spike the test bioconjugate into the plasma to a final concentration of 100 µg/mL.[7][8] Prepare a control sample by spiking the bioconjugate into PBS at the same concentration.
-
Time Points: Incubate the samples at 37°C with gentle agitation.[8] Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[7]
-
Sample Preparation: To each 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard to precipitate plasma proteins.[8]
-
Centrifugation: Vortex the samples and then centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]
-
Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS method to quantify the amount of released payload relative to the total possible payload.
-
Data Analysis: Plot the percentage of released payload versus time. Calculate the half-life (t½) of the linker in plasma.
pH-Dependent Stability Assay
Objective: To assess the stability of the linker at different pH values, simulating physiological and endosomal/lysosomal conditions.
Materials:
-
Test bioconjugate
-
Buffers of varying pH (e.g., PBS at pH 7.4, acetate buffer at pH 5.5)
-
Incubator at 37°C
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Preparation: Prepare solutions of the test bioconjugate in the different pH buffers.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the aliquots to determine the percentage of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time for each pH condition to determine the degradation kinetics.
Visualizing Key Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of H-Phe-NHNH2: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of H-Phe-NHNH2 (L-Phenylalanine hydrazide), a common reagent in pharmaceutical research and development.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate risks associated with its handling and disposal. This guide outlines the necessary procedures, from immediate safety measures to the final steps of waste consolidation and pickup, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
In the event of a spill, small quantities should be carefully collected using appropriate tools and placed into a designated, labeled waste container. For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[1]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste.
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent and dangerous reactions. Never mix incompatible wastes.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically resistant container for this compound waste. The container must be kept closed except when adding waste.
-
Label the waste container clearly with "Hazardous Waste" and "this compound". Include the full chemical name (L-Phenylalanine hydrazide) and any known hazards.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in the designated this compound solid waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated liquid waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: To dispose of an empty this compound container, thoroughly empty all contents. The first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous liquid waste. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.
-
-
Storage of Waste:
-
Store the sealed and labeled this compound waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Chemical Hazard Profile: this compound
| Hazard Classification | Description |
| Acute Toxicity | Phenylhydrazine is categorized as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Carcinogenicity | Phenylhydrazine and its salts are considered potential carcinogens by NIOSH and the California OEHHA.[3] |
| Aquatic Toxicity | Phenylhydrazine is very toxic to aquatic life.[2] |
Given these potential hazards, it is essential to handle this compound with care and to ensure that all waste is disposed of in a manner that prevents environmental contamination. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Essential Safety and Handling Guide for H-Phe-NHNH2 (L-Phenylalanine hydrazide)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of H-Phe-NHNH2 (L-Phenylalanine hydrazide), a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, or L-Phenylalanine hydrazide, is a chemical that necessitates stringent safety measures due to its potential hazards. While specific toxicological properties may not be exhaustively investigated, its structural similarity to hydrazine derivatives suggests that it should be handled with caution.[1][2] Hydrazine compounds are known for their potential toxicity, carcinogenicity, and corrosiveness.[1][3][4] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.[3][4] |
| Eyes | Safety goggles or a face shield | Use indirect-vent splash-resistant goggles or a full-face shield to protect against splashes and vapors.[1][3][4] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn over personal clothing.[3] |
| Respiratory | Respirator (if necessary) | Use of a respirator should be a last resort. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Preparation:
-
Designate a Work Area: Clearly mark the area where this compound will be handled and restrict access to authorized personnel.[2]
-
Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in working order.[1][3]
-
Review the SDS: Familiarize yourself with the Safety Data Sheet (SDS) for this compound.[5][6]
Handling:
-
Work in a Fume Hood: All weighing and manipulation of this compound must be performed inside a chemical fume hood to control inhalation exposure.[2]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[7]
-
Portioning: When transferring the substance, use appropriate tools and techniques to minimize spillage.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste containing this compound, including surplus material and contaminated consumables (e.g., gloves, weighing paper), in designated, sealed, and clearly labeled containers.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company. Do not discharge into drains or the environment.[7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is required.
Table 2: Emergency Response Protocol for this compound
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Avoid breathing vapors or dust. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep up and place in a suitable, closed container for disposal.[7][8] |
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. peptide.com [peptide.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
